Dexmecamylamine
Description
Structure
3D Structure
Properties
CAS No. |
107538-05-6 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |
InChI Key |
IMYZQPCYWPFTAG-NGZCFLSTSA-N |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C |
Other CAS No. |
6147-18-8 107538-05-6 |
Synonyms |
[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Dexmecamylamine on α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a potent modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particularly complex mechanism of action at the α4β2 subtype. The α4β2 nAChRs are the most abundant nicotinic receptors in the brain and are crucial in various physiological processes, including cognition, reward, and mood regulation. This technical guide provides a comprehensive overview of the molecular interactions, functional effects, and experimental methodologies used to characterize the effects of this compound on α4β2 nAChRs. A key finding is that this compound exhibits a dual mechanism of action that is dependent on the stoichiometry of the α4β2 receptor, acting as a non-competitive antagonist at low-sensitivity receptors and a positive allosteric modulator at high-sensitivity receptors.
Introduction to α4β2 nAChRs
The α4β2 nAChRs are ligand-gated ion channels that assemble into pentameric structures from α4 and β2 subunits. These receptors exist in two primary stoichiometries with distinct pharmacological properties:
-
High-Sensitivity (HS) α4β2 nAChRs: Composed of two α4 and three β2 subunits ((α4)₂(β2)₃), these receptors exhibit a high affinity for acetylcholine and other nicotinic agonists.
-
Low-Sensitivity (LS) α4β2 nAChRs: Composed of three α4 and two β2 subunits ((α4)₃(β2)₂), these receptors have a lower affinity for agonists.[1]
The differential expression and distribution of these receptor subtypes in the brain contribute to the diverse effects of nicotinic ligands.
Mechanism of Action of this compound
This compound's interaction with α4β2 nAChRs is multifaceted, involving both antagonistic and allosteric modulatory effects that are dependent on the receptor's subunit composition.
Non-Competitive Antagonism at Low-Sensitivity (LS) α4β2 nAChRs
At the (α4)₃(β2)₂ stoichiometry, this compound functions as a non-competitive antagonist.[1] It binds to a site within the ion channel pore, physically obstructing the flow of ions even when an agonist is bound to the receptor's orthosteric site. This open-channel blockade is a hallmark of non-competitive antagonism. Studies have shown that S-(+)-mecamylamine is a more effective inhibitor of low-sensitivity α4β2 nAChRs than its R-(−)-enantiomer.[1]
Positive Allosteric Modulation at High-Sensitivity (HS) α4β2 nAChRs
In contrast to its action on LS receptors, this compound acts as a positive allosteric modulator (PAM) at the high-sensitivity (α4)₂(β2)₃ stoichiometry.[1] As a PAM, it binds to a site distinct from the agonist binding site, enhancing the receptor's response to an agonist. This potentiation can manifest as an increase in the probability of channel opening or a prolonged open time, leading to an overall enhancement of the agonist-evoked current.
Quantitative Data
The following tables summarize the available quantitative data for this compound (TC-5214) and its racemate, mecamylamine, on α4β2 nAChRs.
Table 1: Inhibitory Potency of Mecamylamine Enantiomers at α4β2 nAChRs
| Compound | Receptor Subtype | Assay Type | IC₅₀ (μM) | Reference |
| This compound (TC-5214) | α4β2 | Electrophysiology | 0.5–3.2 | [2] |
| R-(−)-mecamylamine | α4β2 | Electrophysiology | 0.5–1.7 |
Note: The IC₅₀ values were determined in Xenopus oocytes expressing a mixed population of HS and LS α4β2 nAChRs.
Table 2: Binding Affinity of Mecamylamine and its Enantiomers
| Compound | Preparation | Radioligand | Kᵢ (μM) | Reference |
| Mecamylamine (racemate) | Rat whole brain membranes | [³H]-mecamylamine | 1.53 ± 0.33 | |
| S-(+)-mecamylamine | Rat whole brain membranes | [³H]-mecamylamine | 2.92 ± 1.48 | |
| R-(−)-mecamylamine | Rat whole brain membranes | [³H]-mecamylamine | 2.61 ± 0.81 |
Signaling Pathways and Experimental Workflows
The interaction of this compound with α4β2 nAChRs can be investigated through various experimental approaches. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for α4β2 nAChRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the (α4)₂(β2)₃ or (α4)₃(β2)₂ stoichiometry of the human α4β2 nAChR.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: Use a high-affinity α4β2 nAChR radioligand, such as [³H]epibatidine or [³H]cytisine, at a concentration near its Kₑ value.
-
Competition Binding: Incubate the cell membranes with the radioligand and increasing concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium. Separate bound from free radioligand by rapid filtration over glass fiber filters.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To characterize the functional effects (antagonism and potentiation) of this compound on α4β2 nAChRs.
Methodology:
-
Receptor Expression: Inject cRNA encoding the desired α4 and β2 subunits (at ratios to favor either HS or LS stoichiometry) into Xenopus laevis oocytes.
-
Oocyte Preparation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping (typically at -60 to -80 mV).
-
Agonist Application: Apply an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
This compound Application:
-
Antagonism Assay (LS receptors): Co-apply increasing concentrations of this compound with the agonist and measure the inhibition of the agonist-induced current.
-
Potentiation Assay (HS receptors): Pre-apply this compound for a short period before co-applying it with the agonist and measure the enhancement of the agonist-induced current.
-
-
Data Analysis:
-
For antagonism, plot the percent inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
For potentiation, calculate the percent potentiation relative to the agonist-alone response.
-
Functional Ion Flux Assays (e.g., ⁸⁶Rb⁺ Efflux)
Objective: To assess the functional consequences of this compound's interaction with α4β2 nAChRs in a cell-based assay.
Methodology:
-
Cell Culture: Culture a cell line (e.g., SH-EP1) stably expressing the desired α4β2 nAChR stoichiometry.
-
⁸⁶Rb⁺ Loading: Incubate the cells with ⁸⁶Rb⁺ (a tracer for K⁺) in a loading buffer for a sufficient time to allow for cellular uptake.
-
Wash: Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Stimulate the cells with an agonist in the presence and absence of various concentrations of this compound.
-
Efflux Measurement: Collect the supernatant at specific time points and measure the amount of ⁸⁶Rb⁺ released from the cells using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the effect of this compound on the agonist-induced response.
Conclusion
This compound exhibits a sophisticated mechanism of action at α4β2 nAChRs, characterized by its stoichiometry-dependent dual role as a non-competitive antagonist and a positive allosteric modulator. This complex pharmacology underscores the importance of considering receptor subtype and stoichiometry in drug development targeting the nicotinic cholinergic system. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of compounds like this compound, facilitating a deeper understanding of their therapeutic potential and guiding the development of more selective and effective drugs for a range of neurological and psychiatric disorders.
References
The Biological Activity of S-(+)-Mecamylamine: A Technical Guide for Researchers
An In-depth Examination of the Stereoisomer's Interaction with Nicotinic Acetylcholine (B1216132) Receptors and its Downstream Effects
Introduction
S-(+)-mecamylamine, also known as TC-5214, is the dextrorotatory stereoisomer of mecamylamine (B1216088), a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Initially developed as part of a racemic mixture for the treatment of hypertension, the S-(+)-enantiomer has garnered significant interest for its distinct pharmacological profile and potential therapeutic applications in neuropsychiatric disorders, most notably major depressive disorder.[1][2] This technical guide provides a comprehensive overview of the biological activity of S-(+)-mecamylamine, with a focus on its receptor binding and functional activity, detailed experimental methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and central nervous system therapeutics.
Quantitative Data on Receptor Interaction
The biological activity of S-(+)-mecamylamine is primarily characterized by its interaction with various nAChR subtypes. The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of its binding affinity and inhibitory potency.
Table 1: Inhibitory Potency (IC50) of S-(+)-Mecamylamine at Human nAChR Subtypes
| nAChR Subtype | Agonist | Assay System | IC50 Range (µM) | Reference(s) |
| α4β2 | Acetylcholine | Xenopus Oocytes | 0.5 - 3.2 | [3] |
| α3β4 | Acetylcholine | Xenopus Oocytes | 0.2 - 0.6 | [3] |
| α7 | Acetylcholine | Xenopus Oocytes | 1.2 - 4.6 | |
| α1β1γδ (muscle-type) | Acetylcholine | Xenopus Oocytes | 0.6 - 2.2 |
Table 2: Binding Affinity (Ki) of S-(+)-Mecamylamine
| Radioligand | Preparation | Ki (µM) | Reference(s) |
| [3H]-mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 |
Note: The Ki value was determined in a competition binding assay against racemic [3H]-mecamylamine.
Studies have indicated that while there is little difference in the 50% inhibition concentration (IC50) values between S-(+)-mecamylamine and R-(-)-mecamylamine for a given receptor subtype, the S-(+)-enantiomer exhibits a significantly slower dissociation rate from α4β2 and α3β4 nAChRs. This prolonged channel blockade may contribute to its distinct in vivo pharmacological effects. Furthermore, S-(+)-mecamylamine has been reported to act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs, while inhibiting low-sensitivity α4β2 nAChRs with greater efficacy than the R-(-) enantiomer.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of S-(+)-mecamylamine's biological activity.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is fundamental for characterizing the functional inhibition of specific nAChR subtypes by S-(+)-mecamylamine.
Objective: To determine the IC50 of S-(+)-mecamylamine for various human nAChR subtypes expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α3 and β4).
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Record agonist-evoked currents using a two-electrode voltage-clamp amplifier.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline response by applying a brief pulse of acetylcholine (ACh) at a concentration that elicits a submaximal current (e.g., EC50 concentration).
-
Following washout and return to baseline, pre-apply S-(+)-mecamylamine at various concentrations for a set duration.
-
Co-apply ACh and S-(+)-mecamylamine and record the peak inward current.
-
Wash out the drugs and allow for recovery before the next application.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of S-(+)-mecamylamine.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the S-(+)-mecamylamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of S-(+)-mecamylamine for nAChRs.
Objective: To determine the Ki of S-(+)-mecamylamine for nAChRs in rat brain tissue.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a series of tubes, combine a fixed concentration of a radiolabeled ligand that binds to the nAChR ion channel (e.g., [3H]-mecamylamine) with the prepared brain membranes.
-
Add increasing concentrations of unlabeled S-(+)-mecamylamine.
-
Define non-specific binding in a set of tubes containing a high concentration of unlabeled mecamylamine.
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of S-(+)-mecamylamine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the S-(+)-mecamylamine concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mouse Forced Swim Test (FST)
This is a widely used behavioral assay to assess antidepressant-like activity in rodents.
Objective: To evaluate the antidepressant-like effects of S-(+)-mecamylamine in mice.
Methodology:
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
-
Procedure:
-
Administer S-(+)-mecamylamine or vehicle (e.g., saline) intraperitoneally (i.p.) to mice 30 minutes before the test.
-
Gently place each mouse individually into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Compare the duration of immobility between the S-(+)-mecamylamine-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
In Vivo Microdialysis for Dopamine (B1211576) Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To investigate the effect of S-(+)-mecamylamine on dopamine release in a specific brain region (e.g., the nucleus accumbens).
Methodology:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest.
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Establish a stable baseline of dopamine levels over several collection periods.
-
Administer S-(+)-mecamylamine (systemically or locally via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in dopamine concentration.
-
-
Sample Analysis:
-
Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Compare the dopamine levels before and after S-(+)-mecamylamine administration to determine its effect on dopamine release.
-
Signaling Pathways Modulated by S-(+)-Mecamylamine
The antidepressant and other central nervous system effects of S-(+)-mecamylamine are believed to be mediated by its antagonism of nAChRs, which in turn modulates downstream signaling cascades and neurotransmitter systems.
Modulation of Dopaminergic and Noradrenergic Systems
Nicotinic acetylcholine receptors are expressed on dopaminergic and noradrenergic neurons and play a role in regulating the release of these neurotransmitters. By blocking these receptors, S-(+)-mecamylamine can alter the activity of these crucial monoamine systems, which are known to be dysregulated in depression.
Influence on Intracellular Signaling Cascades
Activation of nAChRs can trigger intracellular signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are involved in neuroplasticity and cellular resilience. By blocking nAChR-mediated calcium influx, S-(+)-mecamylamine can attenuate the activation of these pathways.
References
Dexmecamylamine Hydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dexmecamylamine hydrochloride, the S-(+)-enantiomer of mecamylamine (B1216088), is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) modulator that has been investigated for various therapeutic applications, most notably for the treatment of major depressive disorder. This document provides a comprehensive overview of the discovery of its parent compound, mecamylamine, the scientific rationale for the development of the single enantiomer, its chemical synthesis, and its detailed mechanism of action. This paper also includes a summary of its pharmacokinetic properties and detailed experimental protocols relevant to its pharmacological evaluation.
Discovery and Development
The story of this compound begins with its racemic parent compound, mecamylamine. Mecamylamine was first synthesized and developed by Merck & Co. in the 1950s as a ganglionic blocker for the treatment of hypertension.[1][2][3] It functions as a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike many other ganglionic blockers of its time, mecamylamine is readily absorbed orally and can cross the blood-brain barrier, leading to centrally-mediated effects.
Over time, the use of mecamylamine for hypertension declined due to the development of more specific antihypertensive agents with fewer side effects. However, its ability to penetrate the central nervous system sparked interest in its potential for treating neuropsychiatric disorders.
The development of this compound, also known as TC-5214, stemmed from the recognition that the two enantiomers of mecamylamine possess distinct pharmacological properties. Research demonstrated that the S-(+)-enantiomer, this compound, is a more potent inhibitor of low-sensitivity α4β2 nAChRs and acts as a positive allosteric modulator of high-sensitivity α4β2 nAChRs. In contrast, the R-(-)-enantiomer is a less potent inhibitor. This stereoselective activity suggested that this compound could offer a more targeted therapeutic effect with a potentially improved side-effect profile, leading to its investigation as an antidepressant.
Chemical Synthesis
The synthesis of this compound hydrochloride typically involves the initial preparation of racemic mecamylamine, followed by chiral separation to isolate the desired S-(+)-enantiomer.
A reported synthesis of racemic mecamylamine is outlined below. This multi-step process begins with commercially available starting materials and involves the formation of the key bicyclic amine structure.
Synthetic Scheme for Racemic Mecamylamine:
A plausible synthetic route, based on literature, involves the reaction of camphene (B42988) with hydrogen cyanide to form an aminonitrile, which is then hydrolyzed and reduced to yield the primary amine. N-methylation then affords racemic mecamylamine.
Chiral Separation:
The resolution of racemic mecamylamine into its individual enantiomers is a critical step in the synthesis of this compound. This is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method allows for the physical separation of the S-(+)- and R-(-)-enantiomers based on their differential interactions with the chiral support. The isolated S-(+)-mecamylamine is then converted to its hydrochloride salt to improve its stability and solubility.
Mechanism of Action
This compound exerts its pharmacological effects through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various physiological processes, including cognitive function, mood, and reward.
This compound is a non-competitive antagonist and a positive allosteric modulator of nAChRs, with a degree of selectivity for different subtypes. Its primary targets are the α4β2 and α3β4 nAChR subtypes.
The mechanism of action is multifaceted:
-
Non-competitive Antagonism: this compound binds to a site within the ion channel of the nAChR, rather than at the acetylcholine binding site. This blocks the flow of ions through the channel, thereby inhibiting receptor function. This action is thought to contribute to its effects on mood and addiction by modulating the release of neurotransmitters such as dopamine (B1211576) and serotonin.
-
Stereoselective Modulation: As previously mentioned, this compound displays stereospecific interactions with α4β2 nAChRs. It is a more potent inhibitor of the low-sensitivity α4β2 receptor isoform, while acting as a positive allosteric modulator at the high-sensitivity isoform. This differential activity is believed to be key to its potential antidepressant effects.
The following diagram illustrates the proposed signaling pathway influenced by this compound.
Caption: Proposed mechanism of this compound at a presynaptic terminal.
Quantitative Data
The following tables summarize key quantitative data for this compound hydrochloride.
Table 1: In Vitro Activity
| Parameter | Receptor Subtype | Value | Reference |
| IC50 (Antagonism) | Low-sensitivity α4β2 | More potent than R-(-)-enantiomer | |
| Allosteric Modulation | High-sensitivity α4β2 | Positive Allosteric Modulator |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Bioavailability | Well absorbed orally | |
| Protein Binding | ~40% | |
| Metabolism | Minimally metabolized | |
| Elimination Half-life | Prolonged in renal impairment | |
| Excretion | >90% unchanged in urine |
Experimental Protocols
Forced Swim Test (for assessing antidepressant-like activity)
The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy in rodents.
Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Mice or rats are individually placed into the water-filled cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the test session.
-
On the test day, animals are administered this compound hydrochloride or a vehicle control at a specified time before the test.
-
The test session typically lasts for 6 minutes.
-
The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the final 4 minutes of the test.
-
-
Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Workflow for the forced swim test.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to characterize the effects of compounds on ion channels, such as nAChRs, expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application:
-
A baseline response is established by applying an agonist (e.g., acetylcholine).
-
To test for antagonist activity, the oocyte is pre-incubated with this compound hydrochloride before co-application with the agonist.
-
To assess for positive allosteric modulation, this compound is co-applied with a sub-maximal concentration of the agonist.
-
-
Data Analysis: The changes in the agonist-induced current in the presence of this compound are measured and analyzed to determine its IC50 (for antagonism) or potentiation (for allosteric modulation).
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Conclusion
This compound hydrochloride is a stereospecific modulator of neuronal nicotinic acetylcholine receptors with a distinct pharmacological profile compared to its racemate. Its development highlights the importance of stereochemistry in drug design. While its clinical development for major depressive disorder has faced challenges, the unique mechanism of action of this compound continues to make it a valuable research tool for understanding the role of nAChRs in the central nervous system and for the potential development of novel therapeutics. This technical guide provides a foundational understanding of its discovery, synthesis, and pharmacological properties for researchers in the field.
References
The Pharmacological Profile of Dexmecamylamine: A Neuronal Nicotinic Receptor Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including cognitive function, mood regulation, and addiction.[2][3] this compound's interaction with nAChRs modulates downstream signaling pathways, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, potency at various nAChR subtypes, detailed experimental protocols for its characterization, and its effects on intracellular signaling cascades.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory potency at several human neuronal nAChR subtypes.
Table 1: Inhibitory Potency (IC₅₀) of this compound at Human nAChR Subtypes
| nAChR Subtype | Agonist | IC₅₀ (µM) | Experimental System | Reference |
| α3β4 | Acetylcholine | 0.2 - 0.6 | Xenopus Oocytes | [4] |
| α4β2 | Acetylcholine | 0.5 - 3.2 | Xenopus Oocytes | [4] |
| α7 | Acetylcholine | 1.2 - 4.6 | Xenopus Oocytes | |
| α3β2 | Acetylcholine | Not Specified | Xenopus Oocytes |
Data represents the range of IC₅₀ values reported for S-(+)-mecamylamine.
Table 2: Binding Affinity (Kᵢ) of Mecamylamine Stereoisomers
| Compound | Radioligand | Kᵢ (µM) | Tissue Preparation | Reference |
| S-(+)-Mecamylamine (this compound) | [³H]-mecamylamine | 2.92 ± 1.48 | Rat whole brain membranes |
Note: This Kᵢ value was determined for S-(+)-mecamylamine in a competition binding assay against racemic [³H]-mecamylamine.
Mechanism of Action
This compound functions as a non-competitive antagonist, binding to a site within the ion channel pore of the nAChR. This mechanism of action means that it does not directly compete with the endogenous agonist, acetylcholine, for its binding site on the receptor. Instead, by physically obstructing the channel, this compound prevents the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon receptor activation. This blockade is voltage-dependent and the recovery from inhibition is slow for neuronal nAChR subtypes. Studies have shown that S-(+)-mecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors compared to its R-(-)-enantiomer.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.
Objective: To quantify the affinity of this compound for nAChRs using a competition binding paradigm with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes).
-
Radioligand: [³H]-mecamylamine.
-
Test Compound: this compound (S-(+)-mecamylamine).
-
Non-specific Binding Control: A high concentration of unlabeled racemic mecamylamine (e.g., 500 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh Assay Buffer to a specific protein concentration.
-
Assay Setup: In polypropylene (B1209903) tubes, combine the membrane suspension, a fixed concentration of [³H]-mecamylamine, and varying concentrations of unlabeled this compound. For determining non-specific binding, a separate set of tubes will contain the membrane suspension, [³H]-mecamylamine, and a saturating concentration of unlabeled racemic mecamylamine.
-
Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and can be converted to a Kᵢ value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is used to measure the functional effects of this compound on nAChR ion channel activity, allowing for the determination of its potency (IC₅₀).
Objective: To characterize the inhibitory effect of this compound on agonist-evoked currents in Xenopus oocytes expressing specific human nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: For the desired human nAChR subunits (e.g., α3, β4, α4, β2, α7).
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl).
-
Recording chamber and perfusion system.
-
Oocyte Ringer's 2 (OR2) solution.
-
Agonist: Acetylcholine.
-
Antagonist: this compound.
Procedure:
-
Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).
-
Agonist Application: Apply a brief pulse of acetylcholine to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
Antagonist Application: To determine the IC₅₀, co-apply varying concentrations of this compound with a fixed concentration of acetylcholine.
-
Data Acquisition and Analysis: Record the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Signaling Pathways and Downstream Effects
The blockade of nAChRs by this compound has significant implications for intracellular signaling cascades that are crucial for neuronal function. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.
Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger the activation of multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB. Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. These genes are often involved in processes such as neuronal survival, synaptic plasticity, and learning and memory.
By blocking Ca²⁺ influx through nAChRs, this compound can be expected to attenuate the activation of the ERK/CREB pathway that is dependent on nAChR activity. This modulation of a critical signaling pathway likely contributes to the pharmacological effects of this compound observed in preclinical and clinical studies. While direct studies on this compound's effect on ERK and CREB phosphorylation are limited, the established link between nAChR function and this pathway provides a strong basis for its mechanism of action beyond simple channel block.
Visualizations
Signaling Pathway of nAChR Antagonism by this compound
Caption: this compound non-competitively blocks the nAChR ion channel, inhibiting Ca²⁺ influx and downstream signaling.
Experimental Workflow for nAChR Antagonist Characterization
Caption: A typical workflow for characterizing the pharmacological profile of a novel nAChR antagonist like this compound.
Conclusion
This compound is a potent, non-competitive antagonist of neuronal nAChRs with a distinct pharmacological profile. Its ability to block the ion channel of various nAChR subtypes, particularly α3β4 and α4β2, leads to the modulation of key intracellular signaling pathways such as the ERK/CREB cascade. The quantitative data on its potency and binding affinity, coupled with the detailed experimental protocols for its characterization, provide a solid foundation for further research and development. Understanding the intricate details of this compound's interaction with nAChRs and its downstream effects is crucial for unlocking its full therapeutic potential in treating a range of neurological and psychiatric disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of nicotinic receptor pharmacology.
References
- 1. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Dexmecamylamine's Role in Modulating Cholinergic Neurotransmission: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of its mechanism of action, its impact on cholinergic neurotransmission, and the experimental methodologies used to characterize its pharmacological profile. This compound acts as an open-channel blocker, modulating the activity of various nAChR subtypes, which are crucial in numerous physiological and pathological processes in the central nervous system. While clinical trials of this compound (TC-5214) as an adjunctive therapy for major depressive disorder did not demonstrate significant efficacy, its properties as a nicotinic channel modulator continue to be of interest for researchers studying cholinergic systems. This document details the quantitative data on its potency, in-depth experimental protocols, and the signaling pathways it influences.
Mechanism of Action
This compound exerts its effects by non-competitively antagonizing nAChRs. Unlike competitive antagonists that bind to the acetylcholine binding site, this compound is an open-channel blocker. This means it enters and occludes the ion channel pore when the receptor is in its open state, following agonist binding. This action prevents the influx of cations (Na⁺ and Ca²⁺), thereby inhibiting neuronal depolarization and downstream signaling events.[1] The blockade is voltage-dependent and use-dependent, meaning its efficacy increases with membrane hyperpolarization and repetitive receptor activation.
Studies on mecamylamine, the racemic mixture containing this compound, have shown that it interacts with all neuronal nAChR subtypes.[2] this compound (S-(+)-mecamylamine) has been reported to dissociate more slowly from α4β2 and α3β4 receptors compared to its R-(-)-enantiomer, suggesting a potentially longer duration of action at these subtypes.[3]
Quantitative Data Presentation
The inhibitory potency of this compound and its racemate, mecamylamine, has been characterized across various nAChR subtypes using functional assays, typically measuring the inhibition of agonist-evoked currents in Xenopus oocytes or mammalian cell lines.
| Compound | nAChR Subtype | IC50 (µM) | Reference |
| This compound (TC-5214) | α3β4 | 0.2–0.6 | [4] |
| α4β2 | 0.5–3.2 | [4] | |
| α7 | 1.2–4.6 | ||
| α1β1γδ (muscle-type) | 0.6–2.2 | ||
| Mecamylamine (racemate) | α3β4 | 0.091–0.61 | |
| α4β2 | 0.6–2.5 | ||
| α7 | 1.6–6.9 |
Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration used and the expression system.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The antagonism of nAChRs by this compound disrupts the normal signaling cascade initiated by acetylcholine. The primary event is the blockade of calcium influx, which is a critical second messenger. This can subsequently affect downstream pathways like the PI3K/Akt and ERK/MAPK pathways, which are involved in cell survival, neuroinflammation, and synaptic plasticity. While direct studies on this compound's impact on these pathways are limited, research on mecamylamine indicates that nAChR antagonism can prevent nicotine-induced phosphorylation of ERK and CREB.
nAChR Signaling Pathway and this compound Inhibition.
Experimental Workflows
The characterization of a nAChR antagonist like this compound typically follows a multi-step process, from initial binding studies to functional and in vivo assays.
Experimental Workflow for nAChR Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with physiological salt concentrations).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
Objective: To characterize the functional inhibition of nAChRs by this compound and determine its IC50.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Internal and external physiological solutions.
-
Agonist solution (e.g., acetylcholine).
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Culture: Culture cells expressing the target nAChR subtype.
-
Electrophysiological Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Apply the nAChR agonist to elicit an inward current.
-
After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.
-
Record the inhibition of the agonist-evoked current at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each this compound concentration.
-
Normalize the data to the control response (agonist alone).
-
Plot the percentage of inhibition against the this compound concentration and fit the data with a logistic function to determine the IC50.
-
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-EC) for acetylcholine analysis.
-
Experimental animals (e.g., rats).
-
This compound solution for administration.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Sampling:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of acetylcholine release.
-
Administer this compound (e.g., systemically or via reverse dialysis through the probe).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
-
Sample Analysis: Analyze the dialysate samples for acetylcholine concentration using HPLC-EC.
-
Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels and analyze for statistically significant changes.
Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound in mice.
Materials:
-
Cylindrical container filled with water.
-
Video recording equipment.
-
Experimental animals (mice).
-
This compound solution for injection.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Test Session: After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the cylinder of water for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a well-characterized non-competitive antagonist of neuronal nicotinic acetylcholine receptors. Its mechanism as an open-channel blocker provides a valuable tool for researchers investigating the role of cholinergic neurotransmission in various physiological and pathological states. The quantitative data on its potency, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for further research into the therapeutic potential of modulating nAChR activity. While its clinical development for depression has not been successful, the insights gained from studying this compound contribute to our broader understanding of the complexities of the cholinergic system and its modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Preclinical Research on Dexmecamylamine for Major Depressive Disorder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexmecamylamine (TC-5214), the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It was investigated as a potential adjunctive treatment for major depressive disorder (MDD) based on the cholinergic hypothesis of depression, which posits that a state of cholinergic hyperactivity may underlie depressive symptoms. Preclinical studies in rodent models demonstrated that this compound elicits antidepressant-like effects, primarily through the antagonism of the α4β2 nAChR subtype. These actions are thought to modulate monoaminergic neurotransmission and increase levels of brain-derived neurotrophic factor (BDNF) in brain regions critical for mood regulation. Despite promising preclinical data, this compound did not demonstrate efficacy in Phase III clinical trials. This technical guide provides a comprehensive overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound for MDD.
Mechanism of Action and Signaling Pathways
This compound's primary pharmacological action is the blockade of nAChRs. The antidepressant-like effects are believed to be mediated predominantly through the antagonism of the α4β2 nAChR subtype, which is highly expressed in brain areas implicated in depression, such as the prefrontal cortex and hippocampus.[1] Blockade of these receptors is hypothesized to lead to a cascade of downstream effects, including the modulation of key neurotransmitter systems and neurotrophic factors involved in mood regulation.
Caption: Proposed Signaling Pathway for this compound.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a standard preclinical assay for assessing antidepressant-like activity. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture, and that this period of immobility is reduced by effective antidepressant treatments.
Caption: Workflow for the Forced Swim Test.
Methodology for Mice:
-
Subjects: Male Swiss mice are commonly used.[2]
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.[3]
-
Procedure: this compound (e.g., 0.1, 1, and 3 mg/kg) or a vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as fluoxetine, is often included. Mice are individually placed in the water for a 6-minute session, and behavior is recorded. The duration of immobility is scored during the final 4 minutes of the test.[2][3]
Methodology for Rats:
-
Subjects: Male Sprague-Dawley rats are frequently used.
-
Apparatus: A larger transparent cylinder (e.g., 46 cm height, 20 cm diameter) is filled with water (23–25°C) to a depth of 30 cm.
-
Procedure: A two-day protocol is typical, with a 15-minute pre-swim on day one, followed by drug administration. On day two, a 5-minute test swim is conducted. This compound (e.g., 3 mg/kg, i.p.) or a control is administered prior to the test swim. The duration of immobility is the primary measure.
Chronic Restraint Stress (CRS) Model
The CRS model is employed to induce a depressive-like state in rodents through prolonged, repeated stress, which leads to behavioral and neurochemical alterations relevant to human depression.
Caption: Workflow for the Chronic Restraint Stress Model.
Methodology:
-
Subjects: Male Wistar rats are often utilized.
-
Procedure: Rats are subjected to restraint in a ventilated plastic tube for 4-6 hours daily for approximately 6 weeks. During this period, daily i.p. injections of mecamylamine (the racemate, at doses of 1, 2, and 4 mg/kg) or vehicle are administered.
-
Assessments:
-
Anhedonia: Measured by the sucrose (B13894) preference test, where a decrease in the consumption of a sucrose solution relative to water indicates anhedonia.
-
Behavioral Despair: Assessed using the Forced Swim Test.
-
Neurochemistry: Levels of BDNF, serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) are quantified in the prefrontal cortex (PFC).
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and its racemate, mecamylamine.
Table 1: Antidepressant-Like Effects of this compound in the Forced Swim Test
| Species | Treatment | Dose (mg/kg, i.p.) | Outcome |
|---|---|---|---|
| Mouse | This compound (TC-5214) | 0.1, 1, 3 | Statistically significant reduction in immobility time. |
| Rat | This compound (TC-5214) | 3 | Statistically significant reduction in immobility time. |
| Rat | Racemic Mecamylamine | 1, 2, 4 | Reduction in immobility in the chronic restraint stress model. |
Table 2: Neurochemical Effects of Mecamylamine in the Rat Chronic Restraint Stress Model
| Analyte | Brain Region | Effect of CRS + Vehicle | Effect of CRS + Mecamylamine (1, 2, and 4 mg/kg) |
|---|---|---|---|
| BDNF | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |
| Serotonin (5-HT) | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |
| Norepinephrine (NE) | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |
Table 3: Behavioral Effects of Mecamylamine in the Rat Chronic Restraint Stress Model
| Behavioral Test | Parameter | Effect of CRS + Vehicle | Effect of CRS + Mecamylamine (1, 2, and 4 mg/kg) |
|---|---|---|---|
| Sucrose Preference Test | Sucrose Preference | Decreased | Increased (compared to CRS + Vehicle) |
| Body Weight | | Decreased | Increased (compared to CRS + Vehicle) |
Conclusion and Future Directions
Preclinical evidence consistently demonstrated the antidepressant-like properties of this compound in various rodent models of depression. The antagonism of α4β2 nAChRs appears to be the primary mechanism driving these effects, leading to favorable modulations of monoaminergic and neurotrophic systems. Although these promising preclinical results did not translate into clinical success in Phase III trials, the research into this compound has significantly advanced our understanding of the role of the nicotinic cholinergic system in the pathophysiology of major depressive disorder. Future research in this area could focus on developing more selective nAChR subtype modulators or identifying specific patient populations that may be more responsive to this therapeutic approach. The preclinical data for this compound remains a valuable resource for the ongoing development of novel antidepressant therapies.
References
Unveiling the Preclinical Antidepressant Profile of TC-5214: A Technical Guide
An In-depth Examination of the Antidepressant-Like Effects of the Nicotinic Acetylcholine (B1216132) Receptor Antagonist TC-5214 in Validated Animal Models.
Introduction
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial patient population experiencing inadequate response to currently available therapies. This has spurred the investigation of novel pharmacological agents with distinct mechanisms of action. One such agent that garnered considerable interest is TC-5214 (S-(+)-Mecamylamine), a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Preclinical evidence strongly suggested that by targeting the cholinergic system, specifically the α4β2 nAChR subtype, TC-5214 could elicit antidepressant-like effects. This technical guide provides a comprehensive overview of the pivotal preclinical animal studies that investigated the antidepressant-like properties of TC-5214, with a focus on quantitative data, detailed experimental methodologies, and the underlying proposed mechanism of action. Although TC-5214 ultimately did not demonstrate efficacy in Phase III clinical trials for MDD, an examination of its preclinical profile offers valuable insights for researchers and drug development professionals in the ongoing quest for more effective antidepressant therapeutics.[1][2]
Quantitative Data Summary
The antidepressant-like efficacy of TC-5214 was evaluated in several well-established rodent models of depression. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of the compound's activity across different experimental paradigms.
| Table 1: Forced Swim Test (FST) in Rats | |
| Parameter | Value |
| Species/Strain | Rat |
| Dose (TC-5214) | 3 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Effect | -24% reduction in immobility time compared to saline control |
| Reference Compound | Desipramine (-41% reduction in immobility) |
| Significance | Minimum Effective Dose (MED) established at 3 mg/kg[3] |
| Table 2: Behavioral Despair Test in Mice | |
| Parameter | Value |
| Species/Strain | Mouse |
| Dose Range (TC-5214) | 0.1–3.0 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Effect | Active in reducing immobility[3] |
| Note | The "behavioral despair test" in this context likely refers to the Tail Suspension Test, a common alternative to the FST in mice. |
Proposed Mechanism of Action and Signaling Pathway
TC-5214 is the S-(+)-enantiomer of mecamylamine (B1216088) and functions as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3] The prevailing hypothesis for its antidepressant-like effects centers on the antagonism of the α4β2 subtype of nAChRs. In states of depression, there is a theoretical hypercholinergic tone in the central nervous system. By blocking α4β2 nAChRs, TC-5214 is thought to rebalance (B12800153) cholinergic and monoaminergic neurotransmission, a key element in the pathophysiology of depression. This antagonism is believed to modulate the release of key monoamines, such as dopamine (B1211576) and norepinephrine, in brain regions critical for mood regulation. The diagram below illustrates this proposed signaling pathway.
Experimental Protocols
The following sections detail the standardized methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of TC-5214.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, and antidepressant compounds can reduce the duration of this immobility.
Apparatus:
-
A transparent cylindrical container (approximately 40 cm high x 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom with its tail or feet.
Procedure:
-
Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute habituation period. This initial exposure induces a baseline level of immobility for the subsequent test.
-
Drug Administration: TC-5214 or the vehicle control is administered intraperitoneally (i.p.) at specific time points prior to the test session. For the TC-5214 study in rats, three injections were given at 23.5, 5, and 1 hour before the test swim.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.
-
Data Collection: The entire 5-minute session is recorded, and the total duration of immobility is measured. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity, particularly in mice. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
The suspension height should be sufficient to prevent the mouse from reaching any surfaces.
-
Adhesive tape to secure the mouse's tail to the suspension apparatus.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then fixed to the suspension bar.
-
Test Session: The mouse is suspended for a total of 6 minutes.
-
Data Collection: The entire 6-minute session is recorded, and the total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
Conclusion
The preclinical data for TC-5214 demonstrated its potential as an antidepressant agent through its activity in the forced swim and behavioral despair tests in rodents. The compound's mechanism of action as a neuronal nicotinic acetylcholine receptor antagonist, particularly at the α4β2 subtype, represented a novel approach to the treatment of depression. While the transition from these promising preclinical findings to successful clinical outcomes was not realized, the body of research on TC-5214 provides a valuable case study for the scientific community. The detailed methodologies and quantitative data presented in this guide serve as a technical resource for researchers in the field of neuropsychopharmacology and drug discovery, highlighting the importance of robust animal models in the initial stages of antidepressant development.
References
- 1. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (this compound) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Dexmecamylamine: A Targeted Approach to Hyperhidrosis Therapy
An In-depth Technical Guide on the Development of a Novel Nicotinic Acetylcholine (B1216132) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of Dexmecamylamine (formerly known as TC-5214 or AT-5214), a selective nicotinic acetylcholine receptor (nAChR) antagonist, as a potential oral therapeutic for primary hyperhidrosis. It details the compound's mechanism of action, summarizes its clinical development to date, presents representative experimental protocols, and discusses its therapeutic rationale.
Introduction: The Unmet Need in Hyperhidrosis Management
Primary hyperhidrosis is a chronic medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation. It can significantly impair a patient's quality of life, leading to social anxiety, occupational limitations, and psychological distress. Current treatment options range from topical antiperspirants and anticholinergics to more invasive procedures like botulinum toxin injections and sympathectomy[1][2]. Systemic oral anticholinergics, while effective for some, are often associated with dose-limiting side effects such as dry mouth, blurred vision, and constipation due to their non-selective blockade of muscarinic receptors throughout the body[[“]][4][5]. This creates a significant unmet need for a well-tolerated, effective, and convenient oral therapy for hyperhidrosis. This compound, through its targeted mechanism of action, aims to address this therapeutic gap.
Mechanism of Action: Selective Inhibition of Sympathetic Outflow to Sweat Glands
The pathophysiology of primary hyperhidrosis involves overstimulation of the eccrine sweat glands by the sympathetic nervous system. Uniquely, the postganglionic sympathetic neurons innervating sweat glands are cholinergic, releasing acetylcholine (ACh) to stimulate sweat production. This signaling is initiated in the sympathetic ganglia, where preganglionic neurons release ACh that acts on nicotinic acetylcholine receptors (nAChRs) on the postganglionic neurons.
This compound is the S-enantiomer of mecamylamine, a non-selective nAChR antagonist. It is a selective inhibitor of the α3β4 nAChR subtype, which is predominantly expressed in the autonomic ganglia. By antagonizing these receptors, this compound is thought to inhibit the sympathetic outflow specifically to the sweat glands, thereby reducing sweat production. This targeted approach is hypothesized to spare the parasympathetic ganglia, which are associated with many of the undesirable side effects of non-selective anticholinergic drugs. It is also suggested that the potency of this compound increases with the frequency of sympathetic nerve firing, which is believed to be elevated in individuals with primary hyperhidrosis.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Treatment of primary hyperhidrosis with oral anticholinergic medications: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. atacamatherapeutics.com [atacamatherapeutics.com]
- 5. Hyperhidrosis Research & Treatment Report 2021: Part 2 - International Hyperhidrosis Society | Official Site [sweathelp.org]
Early-Stage Investigation of Dexmecamylamine for Hypertension Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically, the racemic mixture, mecamylamine, was utilized as an antihypertensive agent, functioning as a ganglionic blocker to reduce blood pressure. While the clinical development of this compound for hypertension was terminated in early-phase trials, its mechanism of action and the preclinical data surrounding mecamylamine offer valuable insights for researchers in the field of cardiovascular drug development. This technical guide provides an in-depth overview of the early-stage investigation into this compound for the treatment of hypertension, focusing on its pharmacology, mechanism of action, and relevant experimental data and protocols.
Pharmacology and Mechanism of Action
This compound exerts its pharmacological effects by antagonizing nAChRs in the autonomic ganglia. These receptors are crucial for the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, which regulate cardiovascular function.
2.1. Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels composed of five subunits. In the autonomic ganglia, the predominant subtypes are α3β4, α4β2, and α7. The activation of these receptors by acetylcholine leads to depolarization and propagation of the nerve signal.
2.2. Mechanism of Antihypertensive Effect
By blocking these nAChRs, this compound inhibits neurotransmission in the autonomic ganglia. This ganglionic blockade leads to a reduction in sympathetic outflow to the blood vessels and the heart. The consequences of this sympathetic inhibition are vasodilation (widening of blood vessels) and decreased cardiac output, both of which contribute to a reduction in blood pressure.[1] The effect on the parasympathetic system can lead to side effects.
Quantitative Data
The following tables summarize the available quantitative data for this compound and the related compound mecamylamine. This information is crucial for understanding the potency and selectivity of these compounds.
Table 1: In Vitro Inhibitory Activity of this compound (S-(+)-Mecamylamine) at Human nAChR Subtypes [2]
| nAChR Subtype | IC50 (µM) |
| α3β4 | 0.2 - 0.6 |
| α4β2 | 0.5 - 3.2 |
| α7 | 1.2 - 4.6 |
| α1β1γδ (muscle-type) | 0.6 - 2.2 |
Table 2: Comparative In Vitro Inhibitory Activity of Racemic Mecamylamine at Human nAChR Subtypes [3]
| nAChR Subtype | Functional Assay | IC50 (µM) |
| α4β2 | Membrane Potential | 1.21 ± 0.52 |
| α3β4 | Membrane Potential | 1.91 |
| α6/3β2β3 | Membrane Potential | 1.67 |
| α7 | Electrophysiology | 1.6 - 6.9 |
Table 3: Preclinical In Vivo Antihypertensive Effect of Ganglionic Blockers in Conscious Rats [4]
| Compound | Dose (mg/kg) | Peak Depressor Response (mmHg) |
| Trimethaphan | 20 | -45 ± 2 |
| Hexamethonium | 20 | -44 ± 2 |
| Chlorisondamine | 2.5 | -47 ± 3 |
Note: This data for other ganglionic blockers provides a reference for the expected magnitude of blood pressure reduction in preclinical models.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on established methods for evaluating ganglionic blockers in hypertension research.
4.1. In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to determine the inhibitory activity of a compound on specific nAChR subtypes expressed in Xenopus oocytes.
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4). Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Establish a baseline current by applying the agonist (e.g., acetylcholine) at its EC50 concentration.
-
Co-apply the agonist with increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak inward current in the presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
4.2. In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
This protocol describes the evaluation of the antihypertensive effect of this compound in a conscious, hypertensive rat model (e.g., the Spontaneously Hypertensive Rat - SHR).
-
Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHRs).
-
Surgical Implantation:
-
Anesthetize the rat.
-
Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring.
-
Allow for a recovery period of at least one week.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours).
-
Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
Continuously monitor blood pressure and heart rate for several hours post-administration.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each dose group.
-
Construct a dose-response curve to determine the efficacy and potency of this compound in lowering blood pressure.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different doses with the vehicle control.
-
Visualizations
5.1. Signaling Pathway
Caption: Signaling pathway of nAChR-mediated sympathetic tone and its inhibition by this compound.
5.2. Experimental Workflow
Caption: Experimental workflow for the preclinical evaluation of this compound for hypertension.
Conclusion
This compound, as a nicotinic acetylcholine receptor antagonist, demonstrates a clear mechanism of action for reducing blood pressure through ganglionic blockade. While its clinical development for hypertension has been discontinued, the preclinical data, particularly regarding its activity at various nAChR subtypes, provides a solid foundation for further research into more selective ganglionic blockers for cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of nAChR antagonists in the management of hypertension. Further investigation into subtype-selective nAChR antagonists may yield novel antihypertensive agents with improved side-effect profiles.
References
An In-depth Technical Guide to Basic Science Studies of Dexmecamylamine and nAChR Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic science underlying the interaction between Dexmecamylamine (also known as TC-5214) and nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound is the S-(+)-enantiomer of mecamylamine (B1216088), a well-characterized non-selective and non-competitive antagonist of nAChRs.[1] This document details its mechanism of action, inhibitory potency across various nAChR subtypes, and the experimental methodologies employed to characterize these properties.
Pharmacology of this compound
This compound exerts its effects by acting as a neuronal nAChR modulator.[2] Historically, its racemic form, mecamylamine, was developed as an antihypertensive agent but its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of central nAChRs in various neuropsychiatric conditions.[1]
Mechanism of Action: this compound is a non-competitive antagonist, meaning it does not compete with acetylcholine (ACh) for the agonist binding site.[3][4] Instead, it functions as an open-channel blocker. The primary mechanism involves the molecule entering the ion channel pore when the receptor is in its open, activated state. Once inside, it physically occludes the channel, preventing the influx of cations (Na⁺ and Ca²⁺).
A key feature of its action is the "trapping" mechanism. After binding within the pore, the channel can still close, trapping the this compound molecule inside. For the drug to exit, the channel must reopen in the presence of an agonist, and the membrane must be depolarized to relieve the voltage-dependent block. This results in a use-dependent and voltage-dependent inhibition that is slow to reverse.
Quantitative Data: Inhibitory Potency
The inhibitory effects of mecamylamine, and by extension this compound, have been quantified across several nAChR subtypes. While this compound (S-(+)-mecamylamine) may have different dissociation rates compared to its R-(-)-enantiomer, their IC50 values are often similar. The following table summarizes the inhibitory concentrations (IC50) for racemic mecamylamine from in vitro studies, providing a clear comparison of its activity on different neuronal nAChR subtypes.
| nAChR Subtype | Test System | Reported IC50 Range (µM) | Reference |
| Neuronal nAChRs | Rat Chromaffin Cells | 0.34 | |
| α4β2 | Xenopus Oocytes | 0.6 - 2.5 | |
| α3β4 | Xenopus Oocytes | 0.091 - 0.61 | |
| α7 | Xenopus Oocytes | 1.6 - 6.9 | |
| α1β1γδ (muscle) | Xenopus Oocytes | 0.3 - 1.1 |
Note: The data for α4β2, α3β4, α7, and α1β1γδ subtypes are for racemic mecamylamine.
Detailed Experimental Protocols
Characterizing the antagonistic properties of compounds like this compound involves a range of in vitro and in vivo experimental techniques.
A. Cell-Based Functional Assay for nAChR Antagonism
This protocol describes a high-throughput method using a fluorescent membrane potential dye to measure the inhibition of agonist-induced nAChR activation.
-
Cell Culture: SH-EP1 cells, which do not endogenously express nAChRs, are stably transfected to express the human nAChR subtype of interest (e.g., α4β2). Cells are cultured in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.4 mg/ml Hygromycin) at 37°C in 5% CO₂.
-
Assay Procedure:
-
Plating: Seed the cells into 384-well black, clear-bottom plates and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) dissolved in Assay Buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate to allow dye uptake.
-
Compound Addition: Add serial dilutions of this compound (or other test compounds) to the wells. Include negative controls (vehicle) and positive controls (a known antagonist).
-
Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR). After establishing a baseline reading, add a pre-determined concentration of an agonist (e.g., nicotine (B1678760) at EC₉₀) to all wells.
-
Data Acquisition: Measure the change in fluorescence intensity, which corresponds to membrane depolarization upon channel opening.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
B. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique directly measures the ion flow through nAChRs expressed on the surface of Xenopus oocytes, providing detailed information on channel blockade.
-
Oocyte Preparation: Harvest oocytes from female Xenopus laevis. Manually defolliculate the oocytes and inject them with cRNAs encoding the desired nAChR subunits. Incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Setup: Place an oocyte in a recording chamber perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane at a holding potential of -50 mV.
-
Agonist Application: Apply the agonist (e.g., ACh) to elicit an inward current. Wash for at least 5 minutes between applications.
-
Antagonist Application: To determine inhibitory effects, co-apply this compound with the agonist.
-
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Calculate the percentage of inhibition at various concentrations to determine the IC50. Voltage-dependence can be assessed by measuring inhibition at different holding potentials.
C. Radioligand Binding Assay
This assay determines the binding affinity of a compound to nAChRs by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Homogenize receptor source tissue (e.g., rat brain) or cultured cells expressing the target nAChR in ice-cold buffer. Centrifuge to pellet the membranes, which are then resuspended and stored at -80°C.
-
Assay Procedure (Competition Binding):
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]cytisine for α4β2 receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known ligand like nicotine).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Plot the percentage of specific binding against the concentration of the test compound to calculate the IC50, which can then be converted to a Ki (inhibitory constant).
A. Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth where the mouse cannot touch the bottom (e.g., 15 cm).
-
Procedure:
-
Dosing: Administer this compound or vehicle intraperitoneally at a defined time before the test.
-
Test Session: Place the mouse individually into the water-filled cylinder. The session typically lasts for 6 minutes.
-
Behavioral Scoring: Record the animal's behavior, typically during the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.
-
-
Data Analysis: A significant decrease in immobility time for the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Visualizations: Pathways and Workflows
Caption: Mechanism of nAChR antagonism by this compound, an open-channel blocker.
Caption: High-throughput screening workflow for identifying nAChR antagonists.
Caption: State diagram illustrating the "trapping" open-channel block mechanism.
References
- 1. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dexmecamylamine In Vitro Nicotinic Receptor Binding Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] It distinguishes itself pharmacologically from its R-(-)-enantiomer and the racemic mixture, demonstrating greater potency and efficacy in certain preclinical models.[3] Understanding the binding characteristics of this compound to various nAChR subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system. This document provides detailed protocols for conducting in vitro radioligand binding assays to characterize the interaction of this compound with nAChRs.
Mecamylamine and its stereoisomers act as non-competitive inhibitors, binding to a site within the ion channel of the nAChRs rather than directly competing with acetylcholine at its binding site.[3][4] This mode of action results in a voltage-dependent blockade and can lead to prolonged inhibition of neuronal nAChRs.
Data Presentation
The following tables summarize the inhibitory potency of this compound (TC-5214) and racemic mecamylamine at various human nAChR subtypes. This data is essential for comparing the relative affinity of the compound for different receptor subtypes and for designing appropriate in vitro experiments.
Table 1: Inhibitory Potency (IC₅₀) of this compound (S-(+)-Mecamylamine) at Human nAChR Subtypes
| nAChR Subtype | Cell System | Agonist | IC₅₀ (µM) |
| α3β4 | Xenopus Oocytes | Acetylcholine | 0.2 - 0.6 |
| α4β2 | Xenopus Oocytes | Acetylcholine | 0.5 - 3.2 |
| α7 | Xenopus Oocytes | Acetylcholine | 1.2 - 4.6 |
| α1β1γδ (muscle-type) | Xenopus Oocytes | Acetylcholine | 0.6 - 2.2 |
Data compiled from studies on human nAChRs expressed in Xenopus oocytes.
Table 2: Inhibitory Potency (IC₅₀) of Racemic Mecamylamine at Human nAChR Subtypes
| nAChR Subtype | Cell System | Agonist | IC₅₀ (µM) |
| α3β4 | Xenopus Oocytes | Acetylcholine | 91 - 610 nM |
| α4β2 | Xenopus Oocytes | Acetylcholine | 0.6 - 2.5 µM |
| α7 | Xenopus Oocytes | Acetylcholine | 1.6 - 6.9 µM |
Data compiled from studies on human nAChRs expressed in Xenopus oocytes.
Experimental Protocols
Two primary types of in vitro binding assays are described below: a competitive radioligand binding assay using cell membranes expressing specific nAChR subtypes, and a whole-cell binding assay.
Protocol 1: Competitive Radioligand Binding Assay Using Cell Membranes
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific nAChR subtype expressed in a cell line (e.g., HEK293 cells). The assay measures the ability of this compound to compete with a known radioligand that binds to the receptor.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest (e.g., α4β2)
-
Cell culture medium and reagents
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail, pH 7.4
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Radioligand (e.g., [¹²⁵I]-Epibatidine, [³H]Cytisine, or [³H]Mecamylamine)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., high concentration of nicotine (B1678760) or unlabeled mecamylamine)
-
Whatman GF/B or GF/C filters
-
0.3% or 0.5% Polyethyleneimine (PEI) solution
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
FilterMate™ harvester or equivalent vacuum filtration apparatus
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Homogenize the cells in 20 volumes of cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay binding buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer.
-
Pre-soak the glass fiber filters in 0.3% or 0.5% PEI solution.
-
In a 96-well plate, set up the following in a final volume of 250 µL per well:
-
Total Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of assay buffer.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of non-specific binding control (e.g., 1 mM nicotine).
-
Competitive Binding: 150 µL of membrane preparation, 50 µL of radioligand solution, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer (e.g., PBS or Tris buffer).
-
Dry the filters for 30 minutes at 50°C.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Radioligand Binding Assay
This protocol is useful for assessing the binding of this compound to nAChRs in their native cellular environment.
Materials:
-
HEK293 cells stably expressing the nAChR subtype of interest
-
Cell culture plates (e.g., 24-well or 48-well)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS) or DMEM
-
Radioligand (e.g., [¹²⁵I]-Epibatidine)
-
This compound solutions of varying concentrations
-
Non-specific binding control (e.g., high concentration of nicotine)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Plating:
-
Seed the HEK293 cells expressing the target nAChR subtype in multi-well plates and grow to confluency.
-
-
Binding Assay:
-
On the day of the assay, gently wash the cells twice with PBS.
-
Add the assay medium (PBS or DMEM) containing the radioligand and either buffer (for total binding), non-specific binding control, or varying concentrations of this compound.
-
Incubate the plates for 60 minutes (or until equilibrium is reached) at 35°C.
-
-
Washing and Lysis:
-
Terminate the incubation by aspirating the assay medium and washing the cells three times with ice-cold PBS.
-
Add 100 µL of 0.1 M NaOH to each well to lyse the cells and solubilize the bound radioactivity.
-
Incubate the plates overnight.
-
-
Counting and Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Neutralize the lysate and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Ki values.
-
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: Non-competitive antagonism of nAChR by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Mecamylamine - a nicotinic acetylcholine receptor antagonist with potential for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dexmecamylamine in Xenopus Oocyte Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, the (S)-enantiomer of mecamylamine (B1216088), is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors, part of the ligand-gated ion channel superfamily, are crucial for synaptic transmission in the central and peripheral nervous systems.[3] The Xenopus laevis oocyte expression system is a robust and widely used platform for heterologous expression of ion channels, including nAChRs, making it an ideal model for characterizing the pharmacological properties of compounds like this compound.[4] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies with Xenopus oocytes, a key technique in neuroscience research and drug discovery.
Mechanism of Action
This compound functions as a non-competitive antagonist at various nAChR subtypes.[1] Its mechanism involves open-channel blockade, where the molecule is thought to enter and occlude the ion channel pore when it is opened by an agonist like acetylcholine (ACh). This blockade is often voltage-dependent, becoming more pronounced with membrane hyperpolarization. The binding of this compound stabilizes a non-conducting state of the receptor, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) that would typically lead to cell depolarization.
Data Presentation
The inhibitory potency of this compound varies across different nAChR subtypes. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound at several human nAChR subtypes expressed in Xenopus oocytes.
| nAChR Subtype | This compound (TC-5214) IC₅₀ (µM) | Reference |
| α3β4 | 0.2 - 0.6 | |
| α4β2 | 0.5 - 3.2 | |
| α7 | 1.2 - 4.6 | |
| α1β1γδ (muscle-type) | 0.6 - 2.2 |
Experimental Protocols
Xenopus laevis Oocyte Preparation and Maintenance
This protocol outlines the steps for harvesting and preparing Xenopus laevis oocytes for cRNA microinjection.
Materials:
-
Mature female Xenopus laevis frog
-
Tricaine methanesulfonate (B1217627) (MS-222)
-
Collagenase Type IA
-
Calcium-free OR-2 solution
-
ND96 solution
-
Sterile surgical instruments
-
Petri dishes
-
Incubator at 16-18°C
Procedure:
-
Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% solution of MS-222.
-
Surgically remove a portion of the ovary and place it in a sterile Petri dish containing calcium-free OR-2 solution.
-
Suture the incision and allow the frog to recover in a separate tank of fresh water.
-
Manually separate the ovarian lobes into smaller clusters.
-
To defolliculate the oocytes, incubate the clusters in a solution of collagenase Type IA (1-2 mg/mL in calcium-free OR-2) for 1-2 hours with gentle agitation.
-
Monitor the digestion process and stop it by washing the oocytes thoroughly with ND96 solution once they are separated.
-
Manually select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles).
-
Store the selected oocytes in ND96 solution supplemented with antibiotics at 16-18°C.
nAChR cRNA Preparation and Microinjection
This protocol describes the synthesis of cRNA encoding nAChR subunits and their subsequent injection into oocytes.
Materials:
-
Plasmid DNA encoding the desired nAChR subunits
-
mMessage mMachine™ in vitro transcription kit
-
Nuclease-free water
-
Microinjection setup (e.g., Nanoject)
-
Glass capillaries for pulling needles
Procedure:
-
Linearize the plasmid DNA containing the nAChR subunit cDNA downstream of a suitable promoter (e.g., T7, SP6).
-
Synthesize capped cRNA from the linearized DNA template using an in vitro transcription kit following the manufacturer's instructions.
-
Purify the cRNA and determine its concentration and quality.
-
Load the cRNA solution into a microinjection needle.
-
Inject approximately 50 nL of cRNA solution (containing 10-50 ng of cRNA) into the cytoplasm of each oocyte.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the procedure for recording agonist-evoked currents from nAChR-expressing oocytes and assessing the inhibitory effect of this compound.
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass electrodes (0.5-2 MΩ resistance when filled with 3 M KCl)
-
3 M KCl solution
-
Recording solution (ND96)
-
Agonist solution (e.g., acetylcholine in ND96)
-
This compound solutions of varying concentrations in ND96
-
Data acquisition software
Procedure:
-
Place an nAChR-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current.
-
Apply the agonist solution to the oocyte to elicit an inward current.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
To determine the inhibitory effect of this compound, pre-incubate the oocyte with a specific concentration of this compound for a defined period (e.g., 1-2 minutes).
-
Co-apply the agonist and this compound and record the resulting current.
-
Wash the oocyte with ND96 solution.
-
Repeat steps 7-9 for a range of this compound concentrations to generate a dose-response curve and calculate the IC₅₀ value.
Visualizations
References
- 1. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical pharmacokinetics of the nicotinic channel modulator this compound (TC-5214) in subjects with various degrees of renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid relief of block by mecamylamine of neuronal nicotinic acetylcholine receptors of rat chromaffin cells in vitro: an electrophysiological and modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Forced Swim Test Using Dexmecamylamine in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The forced swim test (FST) is a widely utilized behavioral paradigm in preclinical research to assess antidepressant-like activity in rodent models. The test is predicated on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, and a reduction in this behavior is indicative of an antidepressant-like effect. Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Preclinical studies have investigated its potential as an antidepressant, with evidence suggesting its involvement in modulating key neurobiological pathways associated with depression.
These application notes provide a detailed protocol for conducting the forced swim test in rodents to evaluate the effects of this compound. It includes comprehensive experimental procedures, data presentation in a structured format, and visualizations of the experimental workflow and associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from a representative preclinical study investigating the effects of mecamylamine (the racemic mixture containing this compound) in a rat model of depression using the forced swim test.
Table 1: Effects of Mecamylamine on Forced Swim Test Behaviors in a Chronic Restraint Stress Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Swimming Time (s) | Struggling Time (s) |
| Control (No Stress) | Vehicle | 105.3 ± 5.1 | 75.2 ± 4.3 | 18.5 ± 2.1 |
| Chronic Restraint Stress (CRS) | Vehicle | 168.4 ± 7.9 | 42.1 ± 3.8 | 10.2 ± 1.5* |
| CRS + Mecamylamine | 1 | 135.2 ± 6.5# | 58.7 ± 4.1# | 14.8 ± 1.9# |
| CRS + Mecamylamine | 2 | 118.6 ± 5.9# | 69.3 ± 3.9# | 17.1 ± 2.0# |
| CRS + Mecamylamine | 4 | 109.8 ± 6.2# | 73.5 ± 4.5# | 18.2 ± 2.2# |
*Data are presented as mean ± SEM. p < 0.05 compared to the Control group. #p < 0.05 compared to the CRS + Vehicle group. Data adapted from Aboul-Fotouh, 2015.
Table 2: Effects of Mecamylamine on Neurochemical and Endocrine Parameters in a Chronic Restraint Stress Model in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Serum Corticosterone (ng/mL) | Prefrontal Cortex BDNF (pg/mg protein) | Prefrontal Cortex Norepinephrine (ng/g tissue) | Prefrontal Cortex Serotonin (ng/g tissue) |
| Control (No Stress) | Vehicle | 185.4 ± 12.3 | 28.7 ± 2.1 | 315.6 ± 20.4 | 425.1 ± 25.8 |
| Chronic Restraint Stress (CRS) | Vehicle | 392.1 ± 25.6 | 15.3 ± 1.4 | 210.2 ± 15.7 | 310.8 ± 21.3 |
| CRS + Mecamylamine | 1 | 315.8 ± 20.1# | 19.8 ± 1.8# | 255.4 ± 18.9# | 358.2 ± 22.1# |
| CRS + Mecamylamine | 2 | 248.6 ± 18.9# | 24.1 ± 2.0# | 289.7 ± 19.8# | 390.4 ± 24.5# |
| CRS + Mecamylamine | 4 | 205.3 ± 15.7# | 27.5 ± 2.3# | 308.9 ± 21.1# | 415.7 ± 26.0# |
*Data are presented as mean ± SEM. p < 0.05 compared to the Control group. #p < 0.05 compared to the CRS + Vehicle group. Data adapted from Aboul-Fotouh, 2015.
Experimental Protocols
Forced Swim Test Protocol (Rat Model)
This protocol is adapted from the Porsolt forced swim test and is suitable for evaluating the antidepressant-like effects of this compound.
1. Materials and Apparatus:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g). Animals should be group-housed and allowed to acclimate to the facility for at least one week prior to testing.
-
Forced Swim Test Apparatus: A transparent Plexiglas cylinder (40-50 cm high, 20 cm in diameter).
-
Water: The cylinder should be filled with water (23-25°C) to a depth of 30 cm, which prevents the rat's tail from touching the bottom.[1]
-
This compound Solution: Prepare a sterile solution of this compound hydrochloride in 0.9% saline. The concentration should be adjusted to allow for intraperitoneal (i.p.) injection volumes of 1 mL/kg.
-
Vehicle Control: 0.9% sterile saline.
-
Video Recording Equipment: A camera positioned to have a clear side view of the swim cylinder for later scoring.
-
Holding Cages: Clean, dry cages with bedding for recovery.
-
Towels: For drying the animals after the swim sessions.
2. Experimental Procedure:
-
Acclimation: On the day of testing, bring the animals to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the desired dose and time before the test session (e.g., 30-60 minutes prior).
-
Pre-test Session (Day 1):
-
Test Session (Day 2):
-
24 hours after the pre-test session, administer the assigned treatment (this compound or vehicle).
-
After the appropriate pre-treatment time, place the rat back into the same swim cylinder for a 5-minute test session.[1]
-
Record the entire 5-minute session for later behavioral scoring.
-
After the test, remove the rat, dry it thoroughly, and place it in a clean, dry holding cage to recover before returning to its home cage.
-
3. Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
The following behaviors are typically scored during the 5-minute test session:
-
Immobility: The rat remains floating in the water, making only small movements necessary to keep its head above water.
-
Swimming: The rat makes active swimming motions, moving around the cylinder.
-
Climbing/Struggling: The rat makes active movements with its forepaws, usually directed against the walls of the cylinder.
-
-
The total duration (in seconds) of each behavior is recorded. A decrease in immobility time and an increase in swimming and/or climbing time are indicative of an antidepressant-like effect.
Forced Swim Test Protocol (Mouse Model)
This protocol is a variation of the FST adapted for mice.
1. Materials and Apparatus:
-
Animals: Male C57BL/6 or BALB/c mice (20-25 g).
-
Forced Swim Test Apparatus: A transparent Plexiglas cylinder (25 cm high, 10 cm in diameter).
-
Water: Fill the cylinder with water (23-25°C) to a depth of 15 cm.[2]
-
This compound Solution and Vehicle: Prepared as described for the rat protocol, with appropriate concentration adjustments for mouse dosing.
-
Video Recording and Ancillary Equipment: As described for the rat protocol.
2. Experimental Procedure:
-
Acclimation and Drug Administration: Similar to the rat protocol.
-
Test Session (Single Session):
-
Unlike the rat protocol, a pre-test session is often omitted for mice.
-
After the pre-treatment time, gently place each mouse individually into the swim cylinder for a 6-minute test session.
-
Record the entire session.
-
After 6 minutes, remove the mouse, dry it carefully, and place it in a warm, dry recovery cage.
-
3. Behavioral Scoring:
-
The total duration of the test is 6 minutes. Typically, the first 2 minutes are considered a habituation period, and behavioral scoring is performed on the final 4 minutes of the test.
-
The primary measure is immobility time , defined as the period when the mouse is floating motionless or making only minor movements to maintain its balance.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
References
Application Notes and Protocols: Tail Suspension Test with S-(+)-Mecamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tail suspension test (TST) is a widely used behavioral paradigm to screen for potential antidepressant activity in rodents. The test is based on the principle that when placed in an inescapable, moderately stressful situation, mice will develop an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by treatment with antidepressant drugs. S-(+)-mecamylamine (also known as TC-5214) is the S-enantiomer of mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Preclinical studies have demonstrated its potential as an antidepressant, making it a compound of interest for researchers in neuropharmacology and drug development.[1][2] These application notes provide a detailed methodology for utilizing the TST to evaluate the antidepressant-like effects of S-(+)-mecamylamine.
Mechanism of Action
S-(+)-mecamylamine exerts its effects by blocking nAChRs in the central nervous system. Its antidepressant properties are believed to be primarily mediated through the antagonism of α4β2 and α7 nAChR subunits.[1] By blocking these receptors, S-(+)-mecamylamine can modulate the release of various neurotransmitters, including dopamine (B1211576) and serotonin, which are implicated in the pathophysiology of depression. This modulation is thought to restore a neurochemical balance that is dysregulated in depressive states.
Data Presentation
Table 1: Representative Dose-Response Data for S-(+)-Mecamylamine in the Mouse Tail Suspension Test
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility vs. Vehicle | p-value vs. Vehicle |
| Vehicle (Saline) | - | 150 ± 10 | - | - |
| S-(+)-Mecamylamine | 0.1 | 120 ± 8 | 20% | <0.05 |
| S-(+)-Mecamylamine | 1.0 | 98 ± 7 | 35% | <0.01 |
| S-(+)-Mecamylamine | 3.0 | 83 ± 6 | 45% | <0.001 |
| Positive Control (e.g., Imipramine) | 15 | 75 ± 5 | 50% | <0.001 |
SEM: Standard Error of the Mean. The data presented are illustrative and should be confirmed by independent experiments.
Experimental Protocols
This section provides a detailed protocol for conducting the tail suspension test with S-(+)-mecamylamine.
Materials and Equipment
-
Animals: Male adult mice (e.g., C57BL/6J or Swiss Webster strains). Note that C57BL/6J mice are prone to tail-climbing, which can interfere with the test.[3] The use of "climb stoppers" (small cylinders placed around the base of the tail) is recommended for this strain.
-
S-(+)-Mecamylamine: Dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Positive Control: A standard antidepressant drug (e.g., imipramine, fluoxetine) dissolved in an appropriate vehicle.
-
Tail Suspension Apparatus: A commercially available or custom-made chamber that allows for the suspension of a mouse by its tail. The apparatus should be designed to prevent the mouse from escaping or holding onto any surfaces.
-
Adhesive Tape: Medical-grade tape strong enough to support the weight of the mouse without causing injury.
-
Video Recording Equipment: A camera to record the test sessions for later analysis.
-
Automated Scoring Software (optional but recommended): For objective and consistent measurement of immobility. Manual scoring by a trained observer is also an option.
-
Animal Scale: For accurate dosing.
-
Syringes and Needles: For intraperitoneal (i.p.) injections.
Experimental Procedure
-
Animal Acclimation: House the mice in a controlled environment (temperature, humidity, and 12-hour light/dark cycle) for at least one week before the experiment. Allow the animals to acclimate to the testing room for at least 60 minutes prior to the start of the experiment.
-
Drug Preparation and Administration:
-
Prepare fresh solutions of S-(+)-mecamylamine, vehicle, and positive control on the day of the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
Administer S-(+)-mecamylamine (0.1, 1.0, 3.0 mg/kg), vehicle, or positive control via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pretreatment period before starting the tail suspension test.
-
-
Tail Suspension:
-
Cut a piece of adhesive tape (approximately 15-20 cm long).
-
Securely attach the tape to the distal part of the mouse's tail (about 1-2 cm from the tip).
-
Suspend the mouse by taping the free end of the tape to a horizontal bar or a hook within the suspension chamber. The mouse's body should hang freely, and its head should be approximately 20-30 cm from the floor of the chamber.
-
-
Data Collection:
-
Immediately after suspending the mouse, start the video recording.
-
The total duration of the test is typically 6 minutes.
-
Record the entire 6-minute session for each mouse.
-
-
Post-Test Procedure:
-
At the end of the 6-minute session, carefully remove the mouse from the apparatus and gently remove the tape from its tail.
-
Return the mouse to its home cage.
-
Clean the apparatus thoroughly between each mouse to eliminate olfactory cues.
-
Data Analysis
-
Scoring Immobility:
-
Automated Scoring: Use a validated software to analyze the video recordings and quantify the total time the mouse spends immobile. Immobility is defined as the absence of all movement except for minor respiratory movements.
-
Manual Scoring: A trained observer, blind to the treatment conditions, can manually score the duration of immobility. The observer should use a stopwatch to record the cumulative time the mouse is immobile during the 6-minute test.
-
-
Statistical Analysis:
-
Calculate the mean immobility time and the standard error of the mean (SEM) for each treatment group.
-
Perform a one-way analysis of variance (ANOVA) to determine if there are significant differences between the treatment groups.
-
If the ANOVA is significant, conduct post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the S-(+)-mecamylamine and positive control groups to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations
Signaling Pathway
Caption: S-(+)-Mecamylamine's antagonism of nAChRs and its downstream effects.
Experimental Workflow
Caption: Experimental workflow for the tail suspension test with S-(+)-mecamylamine.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety, leading to significant distress and impairment in social and occupational functioning. The social interaction test is a widely utilized preclinical paradigm to assess anxiety-like behavior in rodents. This test leverages the natural tendency of rodents to engage in social exploration, a behavior that is suppressed in anxiogenic conditions. Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable affinity for the α4β2 subtype.[1][2] Preclinical studies have demonstrated its anxiolytic potential, making it a compound of interest for the development of novel anti-anxiety therapeutics.[1] These application notes provide detailed protocols for utilizing this compound in the social interaction test to evaluate its anxiolytic effects.
Mechanism of Action
This compound exerts its anxiolytic effects primarily through the antagonism of neuronal nAChRs.[1] By blocking these receptors, particularly the α4β2 subtype, it modulates downstream signaling pathways implicated in anxiety and mood regulation. Research suggests that nAChR antagonism by compounds like mecamylamine can lead to an increase in brain-derived neurotrophic factor (BDNF) levels and modulate the activity of monoaminergic neurotransmitter systems, including serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), in brain regions such as the prefrontal cortex.[3] This modulation is believed to contribute to its anxiolytic and antidepressant-like properties.
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of TC-5214 (this compound) in a social interaction test in rats. The data demonstrates the anxiolytic effect of this compound, as indicated by a significant increase in social interaction time compared to the vehicle control.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Social Interaction Score | Outcome |
| Vehicle (Saline) | - | Baseline | - |
| TC-5214 (this compound) | 0.05 | Substantially Higher than Saline | Reversed social interaction-induced anxiety |
| Nicotine | - | Substantially Higher than Saline | Positive Control |
Experimental Protocols
Two common protocols for the social interaction test are provided below: the Direct Social Interaction Test and the Three-Chamber Social Interaction Test.
Protocol 1: Direct Social Interaction Test
This protocol involves placing two unfamiliar rodents in a novel, neutral arena and quantifying the duration and frequency of their social behaviors.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm), cleaned thoroughly between trials.
-
Video recording and analysis software.
-
This compound (TC-5214).
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for administration.
-
Experimental animals (e.g., male Sprague-Dawley rats or C57BL/6 mice), pair-housed.
-
Stopwatch.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.05 mg/kg, subcutaneously) or vehicle to the test animals 30 minutes prior to the social interaction test.
-
Habituation: Place one animal from each pair into the open field arena for a 5-minute habituation period.
-
Social Interaction Test: After habituation, introduce the second unfamiliar animal into the arena.
-
Recording: Record the behavior of the pair for 10 minutes.
-
Data Analysis: Score the recordings for the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Protocol 2: Three-Chamber Social Interaction Test
This test assesses sociability by measuring the preference of a subject animal to spend time with a novel conspecific over an empty chamber.
Materials:
-
Three-chambered apparatus.
-
Small, wire cages for stimulus animals.
-
Video recording and analysis software.
-
This compound (TC-5214).
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for administration.
-
Experimental subject animals and unfamiliar stimulus animals of the same sex and strain.
-
Stopwatch.
Procedure:
-
Animal Acclimation: Acclimate all animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the subject animal 30 minutes prior to the test.
-
Habituation Phase (10 minutes): Place the subject animal in the central chamber of the empty three-chambered apparatus and allow it to explore all three chambers freely.
-
Sociability Phase (10 minutes):
-
Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber.
-
Place an empty wire cage in the opposite side chamber.
-
Place the subject animal back in the center chamber and allow it to explore all three chambers.
-
-
Recording: Record the session and analyze the time the subject animal spends in each of the three chambers and the time spent actively sniffing each wire cage.
-
Data Analysis: Calculate the sociability index as: (Time with stranger mouse - Time with empty cage) / (Total time). An increase in this index with this compound treatment would indicate an anxiolytic-like effect.
-
Cleaning: Thoroughly clean the apparatus and wire cages with 70% ethanol between each trial.
Logical Relationships in the Three-Chamber Test
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mood and anxiety regulation by nicotinic acetylcholine receptors: a potential pathway to modulate aggression and related behavioral states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral effects of nicotinic antagonist mecamylamine in a rat model of depression: prefrontal cortex level of BDNF protein and monoaminergic neurotransmitters | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Light/Dark Chamber Experiments Using Dexmecamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexmecamylamine, the S(+)-enantiomer of mecamylamine, is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors are ligand-gated ion channels widely distributed in the central nervous system and play a crucial role in the modulation of anxiety and mood.[2][3] Preclinical evidence suggests that antagonism of nAChRs, particularly the α4β2 subtype, can produce anxiolytic-like effects.[2] The light/dark chamber test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[4] This test leverages the innate aversion of rodents to brightly lit, open spaces and their natural exploratory drive. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. These application notes provide a detailed protocol for utilizing the light/dark chamber test to evaluate the anxiolytic potential of this compound.
Mechanism of Action
This compound acts as a non-competitive antagonist at various nAChR subtypes, with a likely significant role for the α4β2 subtype in its anxiolytic effects. By binding to a site within the nAChR channel pore, it blocks the influx of cations (Na+ and Ca2+) that is normally triggered by the binding of acetylcholine. This blockade prevents the depolarization of the neuron and inhibits the activation of downstream signaling pathways. The anxiolytic effects of this compound are thought to be mediated by the modulation of neurotransmitter systems, such as dopamine (B1211576) and serotonin, which are regulated by nicotinic cholinergic input.
Data Presentation
The following table summarizes quantitative data from a study evaluating the effects of this compound (TC-5214) in the light/dark chamber test in Sprague-Dawley rats. The data represents the percentage of time spent in the light compartment.
| Treatment Group | Dose (mg/kg, s.c.) | Percentage of Time in Light Compartment (%) | Statistical Significance (vs. Saline) |
| Saline | - | ~18 | - |
| This compound (TC-5214) | 0.05 | ~28 | p < 0.05 |
| This compound (TC-5214) | 0.17 | ~25 | p = 0.051 |
Data adapted from Lippiello et al., 2008.
The study noted a biphasic dose-response, a phenomenon sometimes observed with nicotinic compounds. Importantly, there were no significant differences in locomotor activity between the treatment groups and the saline control, indicating that the observed effects on time spent in the light compartment are likely due to anxiolytic properties rather than non-specific motor stimulation.
Experimental Protocols
Light/Dark Chamber Test Protocol
This protocol is designed to assess the anxiolytic effects of this compound in rodents.
Materials:
-
Light/Dark Chamber Apparatus: A two-compartment box, typically with one-third of the area dark and enclosed, and two-thirds brightly and uniformly illuminated. An opening connects the two compartments.
-
This compound (TC-5214)
-
Vehicle (e.g., sterile saline)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Video recording and analysis software
-
70% ethanol (B145695) for cleaning
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week before the experiment under a standard 12:12 hour light/dark cycle with ad libitum access to food and water. On the day of testing, allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection). A 30-minute pretreatment time is common for subcutaneous administration. Dosing should be based on previous studies or a dose-response pilot study.
-
Test Initiation: Place the animal in the center of the lit portion of the light/dark chamber, facing the opening to the dark compartment.
-
Data Recording: Immediately start the video recording and allow the animal to freely explore the apparatus for a predetermined period, typically 5 to 10 minutes.
-
Behavioral Parameters to Measure:
-
Primary Measures:
-
Time spent in the light compartment (s)
-
Time spent in the dark compartment (s)
-
Number of transitions between the two compartments
-
-
Secondary Measures (optional):
-
Latency to first enter the dark compartment (s)
-
Total distance traveled (cm) - to assess locomotor activity
-
Rearing frequency
-
-
-
Data Analysis: Analyze the recorded videos using automated software or by manual scoring. Compare the behavioral parameters of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Apparatus Cleaning: Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory cues.
Mandatory Visualizations
Caption: Experimental workflow for the light/dark chamber test with this compound.
Caption: Simplified signaling pathway of this compound's anxiolytic action.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. maze.conductscience.com [maze.conductscience.com]
Chiral Separation of Mecamylamine Enantiomers: Application Notes and Protocols for Research Use
Introduction
Mecamylamine (B1216088), a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), is a racemic mixture of two enantiomers: S-(+)-mecamylamine and R-(-)-mecamylamine. These stereoisomers have been shown to exhibit differential pharmacological activities, making their separation and individual study crucial for targeted drug development and research into cholinergic neurotransmission. S-(+)-mecamylamine, for instance, has been noted to be more effective than R-(-)-mecamylamine in inhibiting low-sensitivity α4β2 nAChRs, while also acting as a positive allosteric modulator of high-sensitivity α4β2 nAChRs.[1][2] Conversely, R-(-)-mecamylamine appears to be more potent at muscle-type nAChRs.[3] This stereoselectivity underscores the importance of robust analytical methods for the chiral separation of mecamylamine to enable the precise investigation of each enantiomer's therapeutic potential and mechanism of action.
This document provides detailed application notes and protocols for the chiral separation of mecamylamine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). These methods are essential for researchers, scientists, and drug development professionals engaged in the study of mecamylamine and its enantiomers.
Pharmacological Significance of Mecamylamine Enantiomers
The differential interaction of mecamylamine enantiomers with nAChR subtypes is a key area of research. Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their activation initiates a cascade of downstream signaling events. The differential modulation of these pathways by S-(+)- and R-(-)-mecamylamine can lead to distinct physiological effects.
Chiral Separation Methodologies
The successful separation of mecamylamine enantiomers relies on the use of a chiral environment that can differentiate between the two stereoisomers. This is typically achieved using chiral stationary phases (CSPs) in HPLC and SFC, or chiral selectors in the background electrolyte in CE.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for chiral separations due to its robustness and the availability of a wide variety of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve mecamylamine HCl in the mobile phase to a concentration of 1 mg/mL. |
Expected Results (Illustrative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| R-(-)-Mecamylamine | ~8.5 | \multirow{2}{*}{> 1.5} |
| S-(+)-Mecamylamine | ~9.7 |
Note: The elution order and retention times are illustrative and may vary depending on the specific column batch and system conditions. It is recommended to confirm the elution order by injecting a standard of a single enantiomer if available.
Supercritical Fluid Chromatography (SFC)
SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often higher efficiency. Polysaccharide- and cyclodextrin-based CSPs are commonly used in SFC for the separation of chiral amines.
Experimental Protocol: SFC
| Parameter | Condition |
| Column | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | CO₂ / Methanol (B129727) with 0.1% Diethylamine (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve mecamylamine HCl in methanol to a concentration of 1 mg/mL. |
Expected Results (Illustrative)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~3.2 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | ~4.1 |
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of a wide range of compounds, including amines.
Experimental Protocol: CE
| Parameter | Condition |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 214 nm |
| Sample Preparation | Dissolve mecamylamine HCl in water to a concentration of 0.5 mg/mL. |
Expected Results (Illustrative)
| Enantiomer | Migration Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~6.8 | \multirow{2}{*}{> 1.8} |
| Enantiomer 2 | ~7.3 |
Method Development and Validation Workflow
The development and validation of a robust chiral separation method is a critical process to ensure reliable and reproducible results. The following workflow provides a general guideline for this process.
Data Summary
The following table summarizes the illustrative quantitative data for the chiral separation of mecamylamine enantiomers using the described methods. Researchers should use these as a starting point and optimize the conditions for their specific instrumentation and requirements.
| Technique | Chiral Selector/Stationary Phase | Mobile Phase/BGE | Retention/Migration Time (min) | Resolution (Rs) |
| HPLC | Lux® Cellulose-1 | n-Hexane/IPA/DEA (90:10:0.1) | ~8.5 and ~9.7 | > 1.5 |
| SFC | Chiralpak® AD-H | CO₂/MeOH with 0.1% DEA (85:15) | ~3.2 and ~4.1 | > 2.0 |
| CE | Hydroxypropyl-β-cyclodextrin | 50 mM Phosphate buffer (pH 2.5) | ~6.8 and ~7.3 | > 1.8 |
Conclusion
The successful chiral separation of mecamylamine enantiomers is essential for advancing our understanding of their distinct pharmacological profiles. The HPLC, SFC, and CE methods outlined in this document provide robust and reliable protocols for achieving this separation. By following a systematic method development and validation workflow, researchers can ensure the accuracy and precision of their results, thereby facilitating the targeted investigation of S-(+)- and R-(-)-mecamylamine in various research and drug development applications.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of S-(+)-Mecamylamine for Laboratory Studies
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, chiral resolution, and purification of S-(+)-mecamylamine hydrochloride for laboratory research purposes. Mecamylamine (B1216088), a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), exists as two enantiomers, with the S-(+)-isomer demonstrating distinct pharmacological properties.[1] This protocol details a reliable synthetic route to racemic mecamylamine starting from camphene (B42988), followed by a classical chiral resolution method using (+)-tartaric acid to isolate the desired S-(+)-enantiomer. Detailed procedures for purification by recrystallization and chiral High-Performance Liquid Chromatography (HPLC) are provided, along with methods for characterization.
Introduction
Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a well-known ganglionic blocker that readily crosses the blood-brain barrier.[2] It is a racemic mixture composed of the S-(+)- and R-(-)-enantiomers.[1] Research has indicated that the enantiomers possess different pharmacological activities, with S-(+)-mecamylamine showing unique interactions with nAChR subtypes.[1] The availability of enantiomerically pure S-(+)-mecamylamine is therefore crucial for targeted pharmacological studies and drug development. This protocol provides a robust and reproducible method for its preparation and purification in a laboratory setting.
Synthesis of Racemic Mecamylamine
The synthesis of racemic mecamylamine can be achieved from camphene through a reductive amination process. This involves the formation of an intermediate imine followed by reduction to the secondary amine.
Experimental Protocol: Synthesis of Racemic Mecamylamine
Materials:
-
Camphene
-
Paraformaldehyde
-
Methylamine hydrochloride
-
Sodium borohydride (B1222165)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Hydrogen chloride (2 M in diethyl ether)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve camphene (1.0 eq) and paraformaldehyde (1.2 eq) in dichloromethane. Stir the mixture at room temperature.
-
Monitor the reaction by proton NMR spectroscopy until the formation of the intermediate imine is complete.
-
Reduction: Cool the reaction mixture to -78 °C under an argon atmosphere. Add sodium borohydride (1.5 eq) portion-wise.
-
Slowly add anhydrous methanol (5.0 eq) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude racemic mecamylamine as an oil.
-
Salt Formation: Dissolve the crude product in anhydrous diethyl ether. Add a 2 M solution of hydrogen chloride in diethyl ether to precipitate the hydrochloride salt.
-
Isolate the white solid by filtration and dry under vacuum to yield racemic mecamylamine hydrochloride.
Chiral Resolution of (±)-Mecamylamine
The separation of the racemic mixture is achieved by forming diastereomeric salts with a chiral resolving agent, (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[3]
Experimental Protocol: Diastereomeric Salt Formation and Recrystallization
Materials:
-
Racemic mecamylamine free base
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
Methanol
-
Deionized water
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Salt Formation: Dissolve racemic mecamylamine free base (1.0 eq) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in methanol, gently warming if necessary.
-
Slowly add the tartaric acid solution to the mecamylamine solution with stirring. An exothermic reaction may be observed.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the diastereomeric salts. Further cooling to 4 °C may be required.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble diastereomeric salt, enriched in one enantiomer) by vacuum filtration. Wash the crystals with a small amount of cold methanol.
-
Recrystallization (optional but recommended): To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol. Allow the solution to cool slowly and collect the purified crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.
Experimental Protocol: Liberation of S-(+)-Mecamylamine
Procedure:
-
Basification: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent such as dichloromethane.
-
Add a 2 M NaOH solution dropwise with vigorous stirring until the pH of the aqueous layer is >10. This deprotonates the amine, converting the salt back to the free base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched S-(+)-mecamylamine free base.
-
Hydrochloride Salt Formation: For stability and ease of handling, convert the free base to its hydrochloride salt as described in the racemic synthesis protocol.
Purification by Chiral HPLC
For laboratory studies requiring very high enantiomeric purity, preparative chiral HPLC can be employed as a final purification step. Analytical chiral HPLC is used to determine the enantiomeric excess (e.e.) of the resolved product.
Experimental Protocol: Chiral HPLC Analysis
System and Column:
-
A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralpak® AD-H, Chiralcel® OD-H, or similar are good starting points for screening.
Mobile Phase and Conditions (Normal Phase - starting conditions):
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.
-
Additive: For basic amines like mecamylamine, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
Procedure:
-
Sample Preparation: Dissolve a small amount of the S-(+)-mecamylamine HCl (~1 mg/mL) in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Calculation of Enantiomeric Excess (e.e.):
-
Identify the peaks corresponding to the S-(+) and R-(-) enantiomers.
-
Calculate the e.e. using the peak areas (A_S and A_R):
-
% e.e. = (|A_S - A_R| / |A_S + A_R|) * 100
-
-
Characterization Data
The identity and purity of the synthesized S-(+)-mecamylamine should be confirmed by standard analytical techniques.
| Parameter | Method | Expected Value |
| Molecular Formula | - | C₁₁H₂₁N |
| Molecular Weight | - | 167.29 g/mol |
| Appearance | Visual | White crystalline solid (as hydrochloride salt) |
| Enantiomeric Excess (e.e.) | Chiral HPLC | > 98% |
| Specific Optical Rotation [α]D | Polarimetry | A positive value should be recorded. The specific value is dependent on concentration and solvent and should be determined experimentally. For example: [α]D²⁵ = +X° (c = 1.0, Methanol). |
| ¹H NMR | NMR Spectroscopy | The spectrum should be consistent with the structure of N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine. Characteristic peaks for the methyl groups and the bicyclic core protons are expected. |
| ¹³C NMR | NMR Spectroscopy | The spectrum should show 11 distinct carbon signals corresponding to the structure. |
Note: Specific optical rotation and NMR spectral data should be acquired for the synthesized material and compared with any available literature values or with the racemic starting material.
Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Dexmecamylamine for In Vitro Experiments
For researchers, scientists, and drug development professionals utilizing Dexmecamylamine in in vitro experiments, its poor aqueous solubility can present a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address and overcome these challenges, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The predicted water solubility of this compound is approximately 0.124 mg/mL. However, its hydrochloride salt, Mecamylamine HCl, is soluble in water. The solubility of Mecamylamine HCl in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 5 mg/mL.[1] As this compound is a basic compound, its solubility is pH-dependent, with higher solubility at lower pH.[2][3][4][5]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the highly concentrated drug in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this, it is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% and ideally below 0.1% for DMSO, as higher concentrations can be cytotoxic. Consider preparing a more dilute stock solution or using a co-solvent system.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For this compound's racemic counterpart, Mecamylamine hydrochloride, stock solutions can be prepared in several organic solvents. It is soluble in ethanol (B145695) at approximately 20 mg/mL and in DMSO at about 5 mg/mL. Aqueous stock solutions of the hydrochloride salt can also be prepared directly in buffers like PBS (pH 7.2) at up to 5 mg/mL.
Q4: Can I adjust the pH of my culture medium to improve this compound solubility?
A4: Yes, as a weakly basic compound with a pKa of 10.88, this compound's solubility increases in acidic conditions. However, drastic changes to the pH of your cell culture medium can negatively impact cell viability and experimental outcomes. Any pH adjustments should be carefully controlled and validated to ensure they do not interfere with the assay.
Q5: Are there other methods to enhance the solubility of this compound in my aqueous assay buffer?
A5: Yes, using solubility enhancers like cyclodextrins can be an effective strategy. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Troubleshooting Guides
Issue 1: Precipitation Upon Dilution of DMSO Stock Solution
-
Problem: A precipitate forms immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.
-
Cause: The final concentration of this compound exceeds its solubility limit in the final assay medium due to the dilution of the highly solubilizing DMSO.
-
Solutions:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your well is below 0.5%, and preferably below 0.1%. This may require preparing a more dilute initial stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform serial dilutions in pre-warmed (37°C) culture medium.
-
Gentle Mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid and uniform dispersion.
-
Issue 2: Delayed Precipitation in the Incubator
-
Problem: The final solution appears clear initially, but a precipitate forms after several hours of incubation.
-
Cause: The solution is supersaturated and thermodynamically unstable. Over time, the compound begins to crystallize or aggregate out of solution. This can be influenced by temperature changes or interactions with media components.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound to below its thermodynamic solubility limit in the assay medium.
-
Incorporate Solubilizing Agents: The use of cyclodextrins can help form stable inclusion complexes, preventing precipitation over time.
-
Quantitative Data Summary
Table 1: Solubility of Mecamylamine Hydrochloride (as a proxy for this compound)
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Water | Soluble | |
| PBS (pH 7.2) | 5 | |
| Ethanol | 20 | |
| DMSO | 5 | |
| Dimethylformamide (DMF) | 2 |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Concentration | Ideal Concentration | Reference |
| DMSO | < 0.5% (v/v) | < 0.1% (v/v) | |
| Ethanol | < 1.0% (v/v) | < 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol provides a general method for preparing a this compound stock solution and diluting it for a typical cell-based assay.
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound hydrochloride (MW: 203.75 g/mol for the hydrochloride salt of the racemate).
-
Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to confirm that no particulates are present.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Final Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to 37°C.
-
Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. Vortex gently.
-
Add the required volume of the intermediate dilution to the final assay volume. For instance, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in a culture well to achieve a final concentration of 10 µM.
-
Ensure the final DMSO concentration is within the recommended limits (e.g., for a 1:1000 final dilution of the 10 mM stock, the final DMSO concentration would be 0.1%).
-
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration determined by a phase solubility study (typically in the range of 1-10% w/v).
-
Stir the solution until the HP-β-CD is completely dissolved.
-
-
Complexation of this compound with HP-β-CD:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The resulting clear filtrate is your stock solution of the this compound:HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
-
Use in In Vitro Assays:
-
The this compound:HP-β-CD stock solution can then be directly diluted in the aqueous assay buffer to the desired final concentration.
-
Always include a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin (B1172386) itself.
-
Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Troubleshooting logic for this compound precipitation.
Caption: Mechanism of action of this compound as a nAChR antagonist.
References
Troubleshooting unexpected results in Dexmecamylamine electrophysiology recordings
Page not found. The requested URL was not found on this server.### Technical Support Center: Dexmecamylamine Electrophysiology
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during electrophysiology recordings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is the dextrorotatory enantiomer of mecamylamine (B1216088) and functions as a non-competitive, open-channel blocker of nicotinic acetylcholine (B1216132) receptors (nAChRs). In electrophysiology studies, it is used to inhibit nAChR-mediated currents. Its blocking action is voltage-dependent, and it is thought to enter and block the open channel of the nAChR, which can then close, trapping the antagonist inside.[1] This trapping mechanism can result in a slow reversal of the block upon washout.[1]
Q2: I'm observing a much weaker or no inhibitory effect of this compound. What are the possible causes?
Several factors could contribute to a reduced or absent effect of this compound:
-
Receptor Subtype Specificity: this compound may exhibit different potencies for various nAChR subtypes. Ensure that the subtype you are studying is sensitive to this compound.
-
Agonist Concentration: The concentration of the agonist used to elicit the current can influence the perceived inhibitory effect. High agonist concentrations might overcome the block, especially if the this compound concentration is too low.
-
Use-Dependency: The blocking effect of this compound can be use-dependent, meaning the channels need to be activated by an agonist for the blocker to exert its effect.[1] Ensure your experimental protocol includes agonist application in the presence of this compound.
-
Compound Stability: Verify the integrity and concentration of your this compound stock solution. Improper storage or degradation could lead to reduced efficacy.
Q3: My recordings show a slow, drifting baseline after applying this compound. What could be the issue?
Slow baseline drifts can arise from several sources, both chemical and technical:
-
Off-Target Effects: While primarily a nAChR antagonist, at higher concentrations, this compound or its parent compound mecamylamine might have off-target effects on other ion channels, leading to slow changes in membrane potential.
-
Liquid Junction Potential: Changes in the ionic composition of the extracellular solution upon drug application can alter the liquid junction potential, causing a slow drift in the recorded baseline. Ensure your perfusion system is stable and that the control and drug-containing solutions are appropriately matched in ionic strength.
-
Electrode Drift: The recording electrode itself can be a source of drift. Ensure your electrode is properly chlorided (for Ag/AgCl electrodes) and has had sufficient time to stabilize in the bath solution before recording.
-
Cell Health: A gradual decline in cell health during a long recording session can manifest as a drifting baseline. Monitor key cell health indicators throughout the experiment.
Q4: I'm seeing an unexpected increase in current after this compound application. What could explain this paradoxical effect?
An apparent increase in current is counterintuitive for a channel blocker and may indicate:
-
Allosteric Modulation: While primarily an open-channel blocker, complex interactions with the receptor are possible. At certain concentrations or with specific nAChR subtypes, paradoxical effects due to allosteric modulation cannot be entirely ruled out, though this is not its primary mechanism.
-
Artifacts: The perceived increase in current might be an artifact. For example, a change in seal resistance or the development of a leak current could be misinterpreted as an increase in channel activity. Carefully inspect your recording parameters before and after drug application.
-
Contamination: Contamination of your this compound stock with an agonist could lead to receptor activation.
Troubleshooting Guides
Issue 1: High-Frequency Noise in Recordings
High-frequency noise can obscure the signal of interest and is often due to electrical interference.
| Potential Cause | Troubleshooting Step |
| Poor Grounding | Ensure all equipment is connected to a common ground to prevent ground loops. A floating ground is a very common cause of wide-band noise.[2][3] |
| Electromagnetic Interference | Move the recording setup away from sources of electromagnetic noise such as power lines, transformers, and large electronic equipment like computers. Fluorescent lighting can also be a significant source of 50/60 Hz noise. |
| Cable Length | Keep grounding, reference, and headstage cables as short as possible to minimize them acting as antennas. |
| Faraday Cage | If noise persists, use a Faraday cage to shield the setup from external electrical fields. |
Issue 2: Inconsistent or Irreproducible this compound Effects
Variability in the inhibitory effect of this compound can compromise data interpretation.
| Potential Cause | Troubleshooting Step |
| Incomplete Washout | Due to the trapping mechanism of this compound, washout can be slow and incomplete. Extend the washout period and consider using protocols that facilitate unbinding, such as membrane depolarization in the presence of an agonist. |
| pH of Solutions | The charge of this compound can be influenced by pH, which may affect its binding characteristics. Ensure consistent pH across all experimental solutions. |
| Temperature Fluctuations | Ion channel kinetics are temperature-sensitive. Maintain a stable temperature throughout the experiment using a temperature controller. |
| Pipette Solution Variability | In whole-cell recordings, the intracellular solution can influence channel gating and pharmacology. Prepare and use a consistent internal solution for all experiments. |
Issue 3: Movement Artifacts
In preparations involving muscle tissue or in vivo recordings, movement can generate significant artifacts that may be mistaken for genuine electrophysiological signals.
| Potential Cause | Troubleshooting Step |
| Muscle Contractions | If working with preparations that can contract, consider using a muscle relaxant (that does not interfere with the target receptor) to reduce movement artifacts. |
| Subject Movement (in vivo) | For in vivo recordings, ensure the subject is properly anesthetized and secured to minimize movement. A commutator is recommended for behaving subjects. |
| Mechanical Instability | Ensure the recording setup, including the perfusion system and micromanipulators, is mechanically stable and free from vibrations. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording Protocol for Assessing this compound Inhibition
This protocol is a general guideline for studying the inhibitory effects of this compound on nAChR-mediated currents in cultured cells.
-
Cell Preparation: Plate cells expressing the nAChR subtype of interest onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply the nAChR agonist (e.g., acetylcholine or nicotine) at its EC₅₀ concentration for a brief duration (e.g., 2 seconds) to elicit a baseline current.
-
After a stable baseline is established, pre-incubate the cell with this compound for a set period (e.g., 2-5 minutes).
-
Co-apply the agonist and this compound to measure the inhibited current.
-
Wash out the this compound and agonist, and periodically apply the agonist alone to assess the recovery from block.
-
Visualizations
Caption: this compound's mechanism as an open-channel blocker of nAChRs.
Caption: A logical workflow for troubleshooting common electrophysiology issues.
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Dexmecamylamine in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Dexmecamylamine in cellular assays. The following troubleshooting guides and FAQs will help identify and mitigate potential off-target effects, ensuring the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is the S-(+)-enantiomer of Mecamylamine (B1216088) and functions as a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It exerts its effect by physically blocking the open ion channel of the nAChR, thereby preventing the influx of cations like Na⁺ and Ca²⁺ that are triggered by the binding of acetylcholine or other nicotinic agonists. This action is stereoselective, with the S-(+)-enantiomer (this compound) showing a slower dissociation rate from certain nAChR subtypes compared to its R-(-) counterpart.
Q2: What are the principal known off-target effects of this compound?
The most well-documented off-target interactions of this compound (or its racemic mixture, Mecamylamine) are with:
-
NMDA Receptors: this compound can act as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which are critical for glutamatergic signaling. However, this interaction typically requires higher concentrations than those needed for potent nAChR antagonism.
-
Serotonin (B10506) (5-HT3) Receptors: Mecamylamine has been shown to be a potent competitive antagonist of 5-HT3 receptors, another class of ligand-gated ion channels.[1] This interaction is significant as 5-HT3 receptors are also involved in a variety of physiological processes.
-
Monoamine Transporters: There is some evidence to suggest that mecamylamine may interact with monoamine transporters, potentially affecting the reuptake of neurotransmitters like serotonin.[2]
Q3: My cells are showing unexpected toxicity or changes in proliferation. Could this be an off-target effect?
Yes, unexpected effects on cell health can be a manifestation of off-target activity. Blockade of NMDA receptors can disrupt calcium homeostasis, a critical factor in cell survival and apoptosis. Furthermore, interactions with 5-HT3 receptors or monoamine transporters could modulate signaling pathways that influence cell growth and viability in a manner independent of nAChR antagonism.
Q4: I am observing a different cellular response than what is reported in the literature for nAChR antagonism. What could be the cause?
Discrepancies between your results and published findings could stem from the expression of off-target proteins in your specific cell line. For instance, if your cells have a high expression of 5-HT3 receptors, the observed phenotype might be a composite of both nAChR and 5-HT3 receptor blockade. It is also crucial to ensure that the stereoisomer used in your experiments (this compound) is consistent with the literature you are referencing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent Dose-Response Curve | 1. Off-target effects at higher concentrations: The observed effect may be a combination of on-target and off-target activities, each with different potencies. 2. Cell Line Specificity: Your cell line may express a different profile of nAChR subtypes or off-target receptors than those used in other studies. | 1. Perform a counter-screen against known off-targets (e.g., NMDA and 5-HT3 receptors). 2. Characterize the expression of relevant nAChR subtypes and potential off-targets (NMDA, 5-HT3 receptors) in your cell line using techniques like qPCR or western blotting. |
| Unexpected Phenotype Unrelated to nAChR Function | 1. Dominant Off-Target Effect: The cellular response you are measuring might be more sensitive to the modulation of an off-target like the NMDA or 5-HT3 receptor. | 1. Use a structurally different nAChR antagonist to see if the same phenotype is produced. 2. Use a selective agonist for the off-target receptor to see if it can reverse the effect of this compound. |
| High Background Signal or Assay Interference | 1. Compound Properties: this compound may possess intrinsic properties (e.g., autofluorescence) that interfere with your assay readout. | 1. Run a "compound-only" control (without cells) to assess for autofluorescence or direct interaction with assay reagents. |
| Difficulty Replicating Published Data | 1. Different Stereoisomer Used: The literature may have used racemic mecamylamine, while your experiments use the specific S-(+)-enantiomer. 2. Variations in Assay Conditions: Differences in cell density, serum concentration, or incubation time can influence cellular responses. | 1. Confirm the specific isomer used in the cited literature. 2. Carefully review and standardize your experimental protocol against the published methods. |
Quantitative Data Summary
The following table summarizes the known and potential binding affinities of this compound and its racemate, Mecamylamine. Note that direct IC50 values for this compound at all off-targets are not always available; in such cases, data for Mecamylamine is provided as a reference.
| Target | Ligand | Reported Affinity/Potency | Notes |
| On-Target | |||
| nAChR α4β2 | This compound (S-(+)-mecamylamine) | Slower dissociation rate compared to R-(-)-enantiomer | Prolonged inhibition at low micromolar concentrations. |
| nAChR α3β4 | This compound (S-(+)-mecamylamine) | Slower dissociation rate compared to R-(-)-enantiomer | Prolonged inhibition at low micromolar concentrations. |
| Off-Target | |||
| NMDA Receptor | Mecamylamine | Transient inhibition at higher micromolar concentrations | Less potent than its effect on neuronal nAChRs. |
| 5-HT3 Receptor | Mecamylamine | Potent competitive inhibitor | May contribute significantly to the observed cellular phenotype.[1] |
| Monoamine Transporters | Mecamylamine | Potential for interaction | May potentiate the effects of SSRIs by blocking serotonin reuptake.[2] |
Experimental Protocols
Protocol 1: Counter-Screening for NMDA Receptor Antagonism
Objective: To determine if this compound is inhibiting NMDA receptor function in your cellular model.
Methodology:
-
Cell Culture: Plate cells expressing NMDA receptors (e.g., primary neurons or a suitable transfected cell line) in a 96-well plate.
-
Calcium Imaging: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with a range of this compound concentrations. Include a vehicle control and a known NMDA receptor antagonist (e.g., MK-801) as a positive control.
-
Receptor Stimulation: Stimulate the cells with a combination of NMDA and its co-agonist, glycine.
-
Data Acquisition: Measure the intracellular calcium influx using a fluorescence plate reader.
-
Analysis: Compare the inhibitory dose-response curve of this compound with that of the selective NMDA receptor antagonist. A significant inhibition by this compound indicates an off-target effect.
Protocol 2: Validating On-Target nAChR Engagement
Objective: To confirm that the observed cellular effect is mediated by the antagonism of nAChRs.
Methodology:
-
Cell Culture: Use a cell line endogenously expressing or stably transfected with the nAChR subtype of interest.
-
Functional Assay: Employ a functional assay that measures nAChR activity, such as a membrane potential assay or a calcium influx assay.
-
Agonist Stimulation: Stimulate the cells with a selective nAChR agonist (e.g., nicotine).
-
Antagonist Competition: Co-incubate the cells with the nAChR agonist and varying concentrations of this compound.
-
Rescue Experiment: In parallel, attempt to "rescue" the effect of this compound by co-incubating with a high concentration of the nAChR agonist. A competitive shift in the agonist dose-response curve in the presence of this compound would confirm on-target engagement.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced response.
Visualizations
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
Optimizing Dexmecamylamine concentration for nAChR antagonism without toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dexmecamylamine as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. The focus is on achieving optimal experimental outcomes while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as TC-5214, is the S-(+)-enantiomer of Mecamylamine.[1] It functions as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism involves blocking the ion channel of the nAChR, thereby preventing depolarization and downstream signaling.[1]
Q2: Which nAChR subtypes does this compound target?
A2: this compound is a non-selective antagonist, meaning it can inhibit various nAChR subtypes. It has been shown to be an antagonist at α3β4 and α4β2 nAChR subtypes.
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound for nAChR antagonism in vitro typically falls within the sub-micromolar to low micromolar range. The half-maximal inhibitory concentration (IC50) varies depending on the specific nAChR subtype being investigated and the assay conditions. Refer to the data table below for specific IC50 values.
Q4: What are the common signs of this compound-induced cytotoxicity in cell culture?
A4: Signs of cytotoxicity can include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and a reduction in metabolic activity. It is crucial to perform a cytotoxicity assay to determine the specific cytotoxic concentration (CC50) for your cell line.
Q5: How can I determine the optimal concentration of this compound for my experiments?
A5: The optimal concentration provides significant nAChR antagonism without inducing cytotoxicity. This is often determined by calculating the in vitro therapeutic index, which is the ratio of the cytotoxic concentration (CC50) to the effective concentration for antagonism (IC50). A higher therapeutic index indicates a wider window for effective and non-toxic use.
Data Presentation
Table 1: Inhibitory Potency (IC50) of Mecamylamine and its Stereoisomers on nAChR Subtypes
| Compound | nAChR Subtype | Assay System | IC50 (µM) |
| Mecamylamine (racemic) | α3β4 | Xenopus Oocytes | 0.64 |
| Mecamylamine (racemic) | α4β2 | Xenopus Oocytes | 2.5 |
| Mecamylamine (racemic) | α3β2 | Xenopus Oocytes | 3.6 |
| Mecamylamine (racemic) | α7 | Xenopus Oocytes | 6.9 |
| This compound (S-(+)-Mecamylamine) | α4β2 | Not Specified | ~2.5 |
| R-(-)-Mecamylamine | α4β2 | Not Specified | ~2.5 |
Note: Data compiled from various sources. The IC50 values for this compound are noted to be similar to the racemic mixture and the R-(-) enantiomer.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | CC50 (µM) |
| Not Available | Not Available | Specific in vitro cytotoxicity data (CC50) for this compound is not readily available in the reviewed literature. It is highly recommended to determine the CC50 empirically in your specific cell line using the protocol provided below. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for nAChR Antagonism using a Fluorescent Membrane Potential Assay
Objective: To determine the concentration of this compound that inhibits 50% of the agonist-induced nAChR activation.
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-EP1, HEK293)
-
96-well black, clear-bottom cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
nAChR agonist (e.g., nicotine, acetylcholine)
-
Fluorescent membrane potential dye kit
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader
Methodology:
-
Cell Plating: Seed the nAChR-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the fluorescent membrane potential dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare the nAChR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Determine the maximum fluorescence response for each well. Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition). Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determining the Cytotoxic Concentration (CC50) of this compound
Objective: To determine the concentration of this compound that reduces the viability of a cell population by 50%.
Materials:
-
The cell line of interest (neuronal or non-neuronal)
-
96-well clear cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Cytotoxicity assay reagent (e.g., Resazurin, MTT, or LDH release kit)
-
Plate reader (absorbance or fluorescence)
Methodology:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells for a duration relevant to your antagonism experiments (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Following the incubation period, perform the chosen cytotoxicity assay according to the manufacturer's protocol. For example, for a Resazurin-based assay, add the reagent to each well and incubate until a color change is observed.
-
Data Reading: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability) and a no-cell background control. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the CC50 value.
Troubleshooting Guides
Issue 1: High Variability in nAChR Antagonism Assay Results
| Possible Cause | Solution |
| Inconsistent Cell Health or Passage Number | Maintain a consistent cell culture routine. Use cells within a defined passage number range, as receptor expression can vary with excessive passaging. Regularly check for cell viability and morphology. |
| Inaccurate Compound Dilutions | Ensure accurate and consistent preparation of this compound and agonist solutions. Use calibrated pipettes and prepare fresh dilutions for each experiment. |
| Edge Effects in Assay Plate | Avoid using the outer wells of the plate, or fill them with sterile buffer or media to maintain a humid environment and minimize evaporation. |
Issue 2: No or Weak Antagonism Observed
| Possible Cause | Solution |
| Suboptimal Agonist Concentration | The agonist concentration should be at or near the EC80 to provide a sufficient window for observing inhibition. If the agonist concentration is too high, it may overcome the antagonist's effect. |
| Inappropriate nAChR Subtype | Confirm that your cell line expresses the nAChR subtype of interest and that this compound is effective against that subtype. |
| Insufficient Antagonist Incubation Time | Optimize the pre-incubation time of this compound with the cells. A time-course experiment can help determine the optimal duration for receptor binding. |
| Degraded this compound Stock | Check the storage conditions and age of your this compound stock solution. Prepare fresh solutions if degradation is suspected. |
Issue 3: Signs of Cytotoxicity at Effective Antagonist Concentrations
| Possible Cause | Solution |
| High this compound Concentration | Perform a full dose-response curve for both antagonism and cytotoxicity to determine the in vitro therapeutic index. Select a concentration that provides sufficient antagonism with minimal toxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest solvent concentration used. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects. Consider using a lower concentration or a more selective antagonist if available. |
Mandatory Visualizations
References
Addressing variability in animal behavioral responses to Dexmecamylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dexmecamylamine in animal behavioral studies. Our aim is to help address the inherent variability in animal responses and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as S-(+)-mecamylamine or TC-5214, is the S-enantiomer of mecamylamine. It functions as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particular affinity for the α3β4 and α4β2 subtypes.[1] By blocking these receptors in the central nervous system, this compound modulates the release of various neurotransmitters, including a notable influence on the serotonergic and glutamatergic systems.[2][3]
Q2: We are observing significant variability in the behavioral responses of our test animals to this compound. What are the potential causes?
Variability in behavioral responses to this compound is a known issue and can stem from a multitude of factors. These can be broadly categorized as intrinsic (animal-related) and extrinsic (environmental and procedural) factors.
-
Intrinsic Factors:
-
Species and Strain: Different species and even different strains of the same species can exhibit varied pharmacokinetic and pharmacodynamic responses to this compound.[4][5] For instance, studies with the racemic mixture, mecamylamine, have shown strain-dependent effects in rats, with Wistar rats displaying different behavioral outcomes compared to Sprague-Dawley or Long-Evans rats.
-
Genetics: Individual genetic differences can lead to variations in nAChR expression, distribution, and sensitivity, directly impacting the drug's effect.
-
Sex: Hormonal differences between male and female animals can influence drug metabolism and behavioral outcomes. The stage of the estrous cycle in females should be considered as a potential variable.
-
Age and Weight: These factors can affect drug distribution, metabolism, and clearance, leading to different effective concentrations at the target sites.
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and should be considered a potential source of variability.
-
-
Extrinsic Factors:
-
Environmental Conditions: Factors such as lighting, noise levels, temperature, and housing conditions (e.g., individual vs. group housing) can significantly impact an animal's stress levels and baseline behavior, thereby influencing its response to this compound.
-
Handling and Acclimation: The level of handling and the duration of acclimation to the experimental setup can affect the animal's stress response and, consequently, its behavioral performance.
-
Diet: The composition of the animal's diet can influence drug absorption and metabolism.
-
Time of Day: Circadian rhythms affect physiological processes and can alter drug efficacy and behavioral readouts.
-
Q3: How should this compound be prepared and administered for animal studies?
Proper preparation and administration are critical for ensuring consistent dosing. For detailed instructions, please refer to the Experimental Protocols section. In general, this compound hydrochloride is water-soluble and can be dissolved in sterile saline (0.9% NaCl). The solution should be freshly prepared and filtered through a 0.22 µm syringe filter before administration to ensure sterility. The most common routes of administration in animal studies are intraperitoneal (IP) and subcutaneous (SC) injection. The choice of route may influence the pharmacokinetic profile of the drug.
Q4: Are there known drug interactions with this compound that could affect my results?
Yes, co-administration of other psychoactive compounds can alter the effects of this compound. For example, since this compound can modulate serotonergic systems, its effects may be altered when co-administered with selective serotonin (B10506) reuptake inhibitors (SSRIs) or other antidepressants. It is crucial to consider the potential for pharmacodynamic and pharmacokinetic interactions with any other substances the animals may be receiving.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data between animals in the same treatment group. | 1. Inconsistent drug administration. 2. Variation in animal handling. 3. Uncontrolled environmental factors. 4. Genetic heterogeneity within the animal colony. 5. Sex-related differences. | 1. Ensure precise and consistent injection volumes and techniques. 2. Standardize handling procedures and ensure all experimenters are trained similarly. 3. Maintain consistent lighting, temperature, and noise levels in the experimental room. 4. Use a genetically homogenous animal strain if possible. 5. Analyze data from male and female animals separately. |
| No discernible behavioral effect of this compound at expected doses. | 1. Incorrect dose calculation or preparation. 2. Inappropriate route of administration for the desired effect. 3. The chosen behavioral assay may not be sensitive to the effects of this compound in the specific species/strain. 4. Rapid metabolism or clearance of the drug in the chosen animal model. | 1. Double-check all calculations and ensure the drug is fully dissolved. 2. Consider alternative administration routes based on pharmacokinetic data. 3. Conduct a pilot study with a different, validated behavioral test. 4. Consult pharmacokinetic data for the specific species/strain to adjust the dosing regimen. |
| Animals appear sedated or show signs of toxicity. | 1. The administered dose is too high. 2. The animal's health status may compromise its ability to metabolize the drug. | 1. Perform a dose-response study to determine the optimal, non-toxic dose. 2. Ensure all animals are healthy and free from any underlying conditions before the experiment. |
| Inconsistent results across different experimental days. | 1. Variations in the time of day of testing. 2. Changes in the experimental environment. 3. Inconsistent experimenter. | 1. Conduct behavioral testing at the same time each day to minimize circadian effects. 2. Ensure the testing room conditions are identical for each session. 3. Have the same experimenter conduct the tests if possible, as rodents can be sensitive to different handlers. |
Experimental Protocols
Preparation and Administration of this compound Solution
This protocol provides a standardized method for preparing and administering this compound for animal research.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (mg/kg) and the concentration of the final solution.
-
Aseptically weigh the calculated amount of this compound hydrochloride powder.
-
Dissolve the powder in a known volume of sterile 0.9% saline in a sterile vial to achieve the desired final concentration. Vortex briefly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Label the vial clearly with the drug name, concentration, and date of preparation.
-
Store the solution appropriately. While fresh preparation is recommended, if short-term storage is necessary, keep the solution at 4°C and protect it from light.
-
Administer the solution to the animals using the chosen route (e.g., intraperitoneal or subcutaneous injection). The injection volume should be consistent across all animals (typically 5-10 ml/kg for rodents).
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a widely used behavioral paradigm to assess visuospatial attention and motor impulsivity in rodents.
Apparatus:
-
An operant chamber with five square apertures arranged in a horizontal arc on one wall.
-
A food magazine on the opposite wall for delivering food rewards.
-
Each aperture can be illuminated by an LED.
-
Infrared beams to detect nose-pokes into the apertures and the food magazine.
-
A house light.
-
Control software to run the experimental protocol.
Procedure:
-
Habituation: Acclimate the animals to the operant chamber for several days.
-
Magazine Training: Train the animals to retrieve a food reward (e.g., a sugar pellet) from the food magazine.
-
Initial Training:
-
A single aperture is illuminated for a long duration (e.g., 30 seconds).
-
A nose-poke into the illuminated aperture results in a food reward.
-
Incorrect pokes have no consequence.
-
Gradually introduce all five apertures.
-
-
Sustained Attention Training:
-
A brief light stimulus (e.g., 0.5-2 seconds) is presented in one of the five apertures.
-
A correct nose-poke within a limited hold period (e.g., 5 seconds) is rewarded.
-
An incorrect nose-poke (poking a non-illuminated aperture) results in a time-out period (e.g., 5 seconds) with the house light off.
-
An omission (no poke within the limited hold period) also results in a time-out.
-
A premature response (poking an aperture before the stimulus is presented) results in a time-out.
-
-
Data Collection: The following parameters are typically recorded:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100
-
Omissions: Number of trials with no response.
-
Premature Responses: Number of responses before stimulus onset (a measure of impulsivity).
-
Correct Response Latency: Time from stimulus onset to a correct nose-poke.
-
Reward Collection Latency: Time from a correct response to retrieving the reward.
-
Quantitative Data Summary
The following tables summarize available quantitative data for this compound.
Table 1: Pharmacokinetic Parameters of this compound (TC-5214) in Animals
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
| Rat (Sprague-Dawley) | IV | 5 | - | - | - | 2.9 ± 1.7 | |
| Dog (Beagle) | Oral | - | 0.5 - 1.0 | - | - | - |
Table 2: Plasma Protein Binding of this compound (TC-5214)
| Species | Concentration (µM) | % Bound | Reference |
| Mouse | 0.1 - 10 | 15 - 44 | |
| Rat | 0.1 - 10 | 15 - 44 | |
| Guinea Pig | 0.1 | 77 | |
| Guinea Pig | 1 - 10 | 15 - 44 | |
| Dog | 0.1 - 10 | 15 - 44 | |
| Monkey | 0.1 - 10 | 15 - 44 | |
| Human | 0.1 - 10 | 15 - 44 |
Table 3: Dose-Response Information for Mecamylamine (Racemate) in Behavioral Tests
| Species/Strain | Behavioral Test | Dose (mg/kg, s.c.) | Observed Effect | Reference |
| Wistar Rat | 5-CSRTT | 0.75 - 3 | Increased omissions, slowed responses, reduced anticipatory responding. No effect on accuracy. | |
| Long Evans Rat | 5-CSRTT | 3 | Weaker rate-suppressant effects on omissions and anticipatory responding compared to other strains. | |
| Sprague Dawley Rat | 5-CSRTT | 0.75 - 3 | Increased omissions, slowed responses, reduced anticipatory responding. |
Signaling Pathways
This compound exerts its effects by antagonizing nAChRs, which are ligand-gated ion channels that can also modulate intracellular signaling cascades.
Caption: Key intrinsic and extrinsic factors contributing to variability in animal behavioral responses.
Caption: A simplified workflow for the 5-Choice Serial Reaction Time Task (5-CSRTT).
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. New antidepressant hope emerges from research investigating drug’s serotonin boosting mechanism - IBRO [ibro.org]
- 3. S-(+)-mecamylamine increases the firing rate of serotonin neurons and diminishes depressive-like behaviors in an animal model of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of human alpha4beta2 neuronal nicotinic acetylcholine receptors by cholinergic channel ligands and second messenger pathways [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Strategies to minimize side effects of Dexmecamylamine in in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the side effects of Dexmecamylamine in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the S-(+)-enantiomer of mecamylamine (B1216088), a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). It blocks the ion channel of nAChRs, thereby preventing the influx of cations like sodium and calcium that are triggered by the binding of acetylcholine or other nicotinic agonists. This blockade occurs in both the central and peripheral nervous systems.[1][2]
Q2: What are the most common side effects observed with this compound in in vivo studies?
A2: Based on preclinical and clinical studies of mecamylamine and this compound, the most common side effects stem from its ganglionic-blocking activity.[1][3] In animal models, these can manifest as:
-
Cardiovascular: Orthostatic hypotension (a drop in blood pressure upon standing or tilting) and syncope (fainting).[4]
-
Gastrointestinal: Constipation, dry mouth, and in some cases, intestinal obstruction.
-
Central Nervous System: At higher doses, sedation, tremors, and choreiform movements may be observed.
-
Ocular: Mydriasis (dilated pupils) and blurred vision.
-
Genitourinary: Urinary retention.
Q3: Are there strategies to reduce the side effects of this compound while maintaining its therapeutic efficacy?
A3: Yes, several strategies can be employed:
-
Dose Optimization: Using the lowest effective dose can minimize off-target and peripheral side effects. The central effects of mecamylamine are often observed at lower doses than those required for significant ganglionic blockade.
-
Supportive Care: Proactively managing side effects such as constipation and monitoring for hypotension can prevent more severe complications.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, subcutaneous, oral) can influence the pharmacokinetic profile and potentially the side effect profile.
-
Careful Monitoring: Regular monitoring of cardiovascular and gastrointestinal function is crucial for early detection and management of adverse effects.
Q4: How does this compound affect downstream signaling pathways?
A4: By blocking nAChRs, this compound inhibits the downstream signaling cascades typically activated by acetylcholine or nicotine (B1678760). This includes the attenuation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and synaptic plasticity.
Troubleshooting Guides
Problem 1: Animal exhibits signs of constipation (reduced fecal output, hard/dry pellets).
Cause: this compound, as a ganglionic blocker, reduces gastrointestinal motility.
Solution:
-
Monitor Fecal Output: Quantify fecal pellets and their water content regularly. A significant decrease in pellet number or water content compared to baseline or vehicle-treated animals indicates constipation.
-
Dietary Fiber Supplementation: If appropriate for the study design, consider providing a diet supplemented with fiber.
-
Hydration: Ensure animals have ad libitum access to water. In cases of severe constipation, subcutaneous fluid administration (e.g., sterile saline) may be necessary to maintain hydration.
-
Laxative Administration (with caution): In severe cases, and after consulting with a veterinarian, a mild laxative may be considered. However, this may be a confounding factor in the study and should be used as a last resort.
Problem 2: Animal shows signs of hypotension (lethargy, syncope, or confirmed low blood pressure readings).
Cause: this compound's antagonism of nAChRs in autonomic ganglia can lead to vasodilation and a drop in blood pressure.
Solution:
-
Blood Pressure Monitoring: Regularly monitor blood pressure, especially during the expected peak plasma concentration of this compound. This can be done using tail-cuff plethysmography or telemetry implants for continuous monitoring.
-
Fluid Administration: If hypotension is detected, subcutaneous or intravenous administration of warmed sterile saline can help to increase blood volume and pressure.
-
Dose Adjustment: If hypotension is a recurrent issue, consider reducing the dose of this compound.
-
Avoid Abrupt Postural Changes: When handling animals, avoid sudden changes in posture that could exacerbate orthostatic hypotension.
Data Presentation
Table 1: Dose-Dependent Side Effects of Mecamylamine (Racemate) in Rodents
| Species | Dose (mg/kg) | Route | Observed Side Effects | Reference(s) |
| Mouse | 2, 5 | i.p. | Dose-dependent decrease in licking and locomotor activity; eye closure. | |
| Mouse | 6.25 - 25 | s.c. | Ptosis, tremors, immobility, rapid breathing at higher doses. | |
| Rat | 1 - 6 | i.p. | Decreased alcohol-induced hyperactivity without altering baseline locomotor activity. | |
| Rat | 1.25 - 10 | s.c. | Dose-dependent impairment in radial arm maze performance; increased response latency. | |
| Rat | 1.5, 3 | s.c. | At 3 mg/kg, precipitated withdrawal-like signs after a single nicotine dose. | |
| Rat | 0.1 - 1.0 | s.c. | Attenuated nicotine-induced response disinhibition in a dose-dependent manner. |
Note: Data for this compound (TC-5214) indicates a better safety profile compared to the R-(-) enantiomer and the racemate in mice.
Experimental Protocols
Protocol for Management of Drug-Induced Constipation in Rodents
-
Baseline Monitoring: For 3-5 days before the experiment, record daily fecal output (number of pellets) and fecal water content for each animal to establish a baseline.
-
Fecal Water Content Measurement:
-
Collect freshly voided fecal pellets.
-
Weigh the pellets to get the wet weight.
-
Dry the pellets in an oven at 60°C for 24 hours.
-
Weigh the dried pellets to get the dry weight.
-
Calculate fecal water content: ((Wet Weight - Dry Weight) / Wet Weight) * 100%.
-
-
Post-Drug Administration Monitoring: After administering this compound, monitor fecal output and water content at regular intervals (e.g., every 24 hours).
-
Intervention Thresholds: If fecal output drops by more than 50% from baseline or if animals exhibit signs of distress (e.g., abdominal bloating), initiate supportive care.
-
Supportive Care:
-
Ensure free access to water and consider providing a wet mash diet.
-
If necessary, administer subcutaneous fluids (e.g., 1-2 mL of sterile saline for a mouse, 5-10 mL for a rat) to aid hydration.
-
Protocol for Monitoring and Managing Hypotension in Rats
-
Acclimatization: Acclimatize animals to the blood pressure measurement device (e.g., tail-cuff) for several days before the experiment to minimize stress-induced fluctuations.
-
Baseline Measurement: Record baseline blood pressure and heart rate for each animal before drug administration.
-
Post-Dosing Measurement: After this compound administration, measure blood pressure at regular intervals (e.g., 30, 60, 90, and 120 minutes post-dose) to capture the time of peak effect.
-
Intervention Threshold: If systolic blood pressure drops by more than 20% from baseline and is accompanied by clinical signs (lethargy, pallor), intervention is recommended.
-
Management:
-
Place the animal in a warm, quiet environment.
-
Administer warmed (37°C) sterile saline subcutaneously (5-10 mL for a rat) to expand blood volume.
-
Continue to monitor blood pressure until it returns to within 10% of baseline.
-
Mandatory Visualizations
Caption: this compound's antagonism of nAChR blocks downstream signaling.
Caption: In vivo experimental workflow for this compound studies.
References
- 1. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mecamylamine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Navigating the Nuances of Dexmecamylamine: A Technical Support Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for understanding the conflicting clinical trial results of Dexmecamylamine (TC-5214), particularly in the context of Major Depressive Disorder (MDD). Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your own research and development efforts.
Troubleshooting Guide: Interpreting Efficacy Data
Question: Why did this compound fail to demonstrate efficacy in Phase III trials for MDD, despite promising preclinical and early clinical data?
Answer: The discrepancy between early and late-stage clinical trial results for this compound in MDD is a critical point of investigation. Several factors may have contributed to the lack of statistically significant antidepressant effects in the large Phase III program.
-
Patient Population: The broad patient population of MDD with an inadequate response to first-line SSRIs or SNRIs may not have been the optimal target for this compound's specific mechanism of action. Subtleties in patient neurobiology, which were not selected for in these trials, may be crucial for a therapeutic effect.
-
Dosing: While both flexible and fixed-dosing regimens were explored, it's possible that the therapeutic window for this compound as an adjunctive treatment for MDD is narrow and was not achieved in the study populations.
-
Mechanism of Action: this compound is a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). The initial hypothesis was that by blocking these receptors, it could modulate downstream neurotransmitter systems implicated in depression. However, the precise role of nAChR antagonism in mood regulation is complex and not fully understood. It is possible that the simplistic model of antagonism does not capture the full pharmacological effects of the drug. Recent research suggests that the different isomers of mecamylamine (B1216088) have varied effects on serotonin (B10506) neuron excitability, which could play a role in the observed outcomes.
-
Placebo Response: A significant placebo response was observed in the Phase III trials, which can make it challenging to demonstrate the efficacy of an active treatment.
Frequently Asked Questions (FAQs)
Efficacy and Clinical Trial Design
Q1: What were the primary and secondary efficacy endpoints in the pivotal Phase III trials for MDD?
A1: The primary efficacy endpoint in the four key Phase III studies (NCT01157078, NCT01180400, NCT01153347, and NCT01197508) was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.[1][2] Secondary endpoints included response and remission rates, as well as changes in the Sheehan Disability Scale (SDS) and the Hamilton Depression Rating Scale 17-item (HAM-D-17) scores.[1][2]
Q2: Was there any evidence of efficacy in any of the Phase III trials?
A2: No. Across all four pivotal Phase III trials, this compound, when used as an adjunct to ongoing antidepressant therapy, did not demonstrate a statistically significant improvement in depressive symptoms compared to placebo.[1] There was no significant difference between the treatment and placebo groups on the primary endpoint (change in MADRS total score) or any of the secondary endpoints.
Q3: What was the rationale for the open-label lead-in period in the Phase III trials?
A3: The 8-week open-label lead-in period, during which patients received standard antidepressant therapy (SSRI or SNRI), was designed to identify a population of patients with an inadequate response to conventional treatments. This enrichment strategy aimed to enroll a patient group for whom adjunctive therapy would be most relevant.
Safety and Tolerability
Q4: What is the known safety profile of this compound from the clinical trials?
A4: this compound was generally well-tolerated in the clinical trial program. The most commonly reported adverse events were constipation, dizziness, and dry mouth. A long-term, 52-week safety study confirmed this tolerability profile, with no new safety signals emerging.
Q5: Were there any serious adverse events of concern?
A5: The incidence of serious adverse events was low and comparable between the this compound and placebo groups in the clinical trials.
Data Presentation
Table 1: Overview of Key Phase III Clinical Trials of this compound in MDD
| Trial Identifier | Status | Primary Endpoint | Intervention | Number of Participants | Key Finding |
| NCT01157078 (Study 002) | Completed | Change from baseline in MADRS total score at Week 8 | Flexibly-dosed this compound (1-4 mg BID) or Placebo, adjunct to SSRI/SNRI | 319 | No significant difference between this compound and placebo. |
| NCT01180400 (Study 003) | Completed | Change from baseline in MADRS total score at Week 8 | Flexibly-dosed this compound (1-4 mg BID) or Placebo, adjunct to SSRI/SNRI | 295 | No significant difference between this compound and placebo. |
| NCT01153347 (Study 004) | Completed | Change from baseline in MADRS total score at Week 8 | Fixed-dose this compound (0.5, 2, or 4 mg BID) or Placebo, adjunct to SSRI/SNRI | 640 | No significant difference between any this compound dose and placebo. |
| NCT01197508 (Study 005) | Completed | Change from baseline in MADRS total score at Week 8 | Fixed-dose this compound (0.1, 1, or 4 mg BID) or Placebo, adjunct to SSRI/SNRI | 696 | No significant difference between any this compound dose and placebo. |
Table 2: Summary of Adverse Events in the Long-Term Safety Study (NCT01152554)
| Adverse Event | This compound (n=610) | Placebo (n=203) |
| Any Adverse Event | 82.4% | 84.6% |
| Constipation | 19.6% | 6.0% |
| Dizziness | 12.0% | 7.0% |
| Dry Mouth | 9.7% | 5.0% |
| Back Pain | 2.8% | 8.5% |
| Weight Increase | 4.4% | 7.0% |
| Fatigue | 5.6% | 7.5% |
Data from Tummala R, et al. J Clin Psychopharmacol. 2015.
Experimental Protocols
Protocol Summary: Phase III Adjunctive Therapy Trials for MDD (NCT01157078, NCT01180400, NCT01153347, NCT01197508)
1. Patient Population:
-
Adults (18-65 years) with a primary diagnosis of MDD according to DSM-IV-TR criteria.
-
Inadequate response to at least one and no more than three adequate courses of antidepressant treatment in the current episode.
-
MADRS total score ≥ 22 at screening and baseline.
2. Study Design:
-
Open-Label Lead-in Phase (8 weeks): Patients received a standard-of-care SSRI or SNRI. Those who did not show an adequate response (defined as <50% reduction in MADRS score) were eligible for randomization.
-
Double-Blind Treatment Phase (8 weeks): Eligible patients were randomized to receive either this compound (at varying doses depending on the study) or placebo, in addition to their ongoing antidepressant.
3. Efficacy Assessments:
-
The MADRS was administered at baseline and at specified follow-up visits throughout the 8-week double-blind phase.
-
SDS and HAM-D-17 were also administered at baseline and at the end of the treatment period.
4. Safety Assessments:
-
Adverse events were recorded at each visit.
-
Vital signs, physical examinations, and laboratory tests were conducted at regular intervals.
5. Statistical Analysis:
-
The primary analysis was a mixed-model for repeated measures (MMRM) on the change from baseline in the MADRS total score. The model included treatment, visit, treatment-by-visit interaction, and baseline MADRS score as covariates.
Mandatory Visualization
References
- 1. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (this compound) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (this compound) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and handling of Dexmecamylamine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Dexmecamylamine. The following troubleshooting guides and FAQs address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound hydrochloride?
A1: For long-term stability, solid this compound hydrochloride should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored under sealed conditions and away from moisture. For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For shorter-term storage of up to one month, -20°C is suitable.[1]
Q3: What is the appearance of this compound hydrochloride and what should I do if it changes?
A3: this compound hydrochloride is a white to off-white solid.[1] Any change in color or appearance may indicate degradation or contamination. If you observe a significant change, it is recommended to use a fresh stock of the compound for your experiments.
Q4: Is this compound sensitive to light?
Q5: Is this compound hygroscopic?
A5: The recommendation to store this compound away from moisture suggests that it may be hygroscopic.[1] Absorption of moisture can lead to degradation and inaccuracies in weighing. Always handle the compound in a dry environment and ensure the container is tightly sealed after use.
Q6: What solvents are suitable for dissolving this compound hydrochloride?
A6: Information on the solubility of this compound hydrochloride in various solvents should be consulted from the supplier's datasheet or internal validation experiments should be performed. As a hydrochloride salt, it is likely to have good solubility in aqueous solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Degradation or moisture absorption. | Discard the stock and use a fresh, properly stored sample. Ensure storage containers are airtight and stored in a desiccator if necessary. |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Prepare fresh solutions from a properly stored solid stock. Aliquot solutions to avoid repeated freeze-thaw cycles. Perform a quality control check of the compound if possible (e.g., by HPLC). |
| Difficulty dissolving the compound | Incorrect solvent or precipitation. | Verify the recommended solvent for your specific application. If the compound has precipitated out of solution, gentle warming or sonication may help to redissolve it, provided this does not compromise its stability. |
| Observed loss of potency in biological assays | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at low temperatures. Consider performing a stability study in your experimental buffer. |
Storage Condition Summary
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Long-term | Sealed container, away from moisture.[1] |
| In Solvent | -20°C | Up to 1 month | Sealed container, away from moisture. |
| In Solvent | -80°C | Up to 6 months | Sealed container, away from moisture. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the solid this compound hydrochloride container to equilibrate to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of the desired solvent to achieve the target concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in light-protected, airtight vials.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term).
Protocol 2: General Workflow for Assessing this compound Stability in an Experimental Buffer
This is a general guideline. Specific parameters such as time points and analytical methods should be adapted to your specific needs.
Caption: Workflow for assessing this compound stability.
Logical Relationships in Handling and Storage
The following diagram illustrates the key considerations and their relationships for the proper handling and storage of this compound to ensure experimental success.
Caption: Key considerations for this compound handling.
References
Validation & Comparative
A Comparative Analysis of Dexmecamylamine and Racemic Mecamylamine in In Vivo Applications
For researchers and professionals in drug development, understanding the nuanced differences between stereoisomers is critical for advancing therapeutic candidates. This guide provides a detailed comparison of the in vivo efficacy of Dexmecamylamine (S-(+)-mecamylamine) and its racemic counterpart, mecamylamine (B1216088), supported by experimental data and methodologies.
Mecamylamine, a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), has a long history of clinical use and research.[1][2][3] As a racemic mixture, it consists of two stereoisomers: S-(+)-mecamylamine (this compound) and R-(-)-mecamylamine.[4] Emerging research indicates that these enantiomers possess distinct pharmacological profiles, leading to differences in their in vivo efficacy and potential therapeutic applications.[5] This comparison guide synthesizes findings from preclinical in vivo studies to elucidate these differences.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes key quantitative data from in vivo studies comparing the effects of this compound and racemic mecamylamine in rodent models of depression and anxiety. These studies highlight the greater potency and efficacy of the S-(+) enantiomer in these behavioral paradigms.
| Indication | In Vivo Model | Species (Strain) | Racemic Mecamylamine | This compound (S-(+)-enantiomer) | R-(-)-enantiomer |
| Depression | Forced Swim Test | Mouse (Swiss) | Inactive (0.1–3 mg/kg) | Active (0.1, 1 & 3 mg/kg) | Active (1 & 3 mg/kg) |
| Anxiety | Light-Dark Box | Mouse (ICR) | Active (0.1 & 1 mg/kg) | Active (0.01, 0.1 & 1 mg/kg) | Active (1 mg/kg) |
| Anxiety | Social Interaction | Rat (Sprague-Dawley) | Active (0.1 & 0.3 mg/kg) | Active (0.03, 0.1 & 0.3 mg/kg) | Inactive (0.1 & 0.3 mg/kg) |
Table adapted from Lippiello et al. (2008) as presented in Bannon et al. (2013).
Differential Mechanisms of Action at the α4β2 nAChR
The distinct in vivo effects of the mecamylamine stereoisomers can be attributed to their differential interactions with nAChR subtypes, particularly the α4β2 receptor, which exists in high-sensitivity (HS) and low-sensitivity (LS) isoforms. This compound (S-(+)-mecamylamine) exhibits a unique profile: it acts as a positive allosteric modulator at HS α4β2 nAChRs while being a more effective inhibitor of LS α4β2 nAChRs compared to its R-(-) counterpart. This differential modulation of α4β2 receptor subtypes is believed to underlie the superior efficacy of this compound in certain CNS-related disorders.
Figure 1. Differential modulation of α4β2 nAChR subtypes by mecamylamine stereoisomers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Forced Swim Test (Mouse)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity.
Figure 2. Workflow for the mouse forced swim test.
Methodology:
-
Apparatus: A transparent glass beaker (25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed into the beaker for a 6-minute session.
-
Data Acquisition: The duration of immobility is recorded during the last 4 minutes of the session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Drug Administration: Test compounds (this compound, racemic mecamylamine, or vehicle) are typically administered intraperitoneally 30-60 minutes prior to the test. A reduction in immobility time is indicative of antidepressant-like effects.
Nicotine-Evoked Dopamine Release from Striatal Slices (Rat)
This ex vivo/in vivo protocol assesses the functional antagonism of nAChRs in the central nervous system.
Methodology:
-
Tissue Preparation: Rat striatal slices are prepared and incubated with [3H]dopamine to allow for its uptake into dopaminergic nerve terminals.
-
Superfusion: The slices are then placed in a superfusion chamber and continuously washed with a physiological buffer.
-
Stimulation and Inhibition: The release of [3H]dopamine is evoked by nicotine. The inhibitory effect of mecamylamine or its stereoisomers is determined by their ability to block this nicotine-evoked release.
-
Data Analysis: The amount of [3H]dopamine in the collected superfusate fractions is quantified by liquid scintillation counting. The results are expressed as a percentage of the total tissue [3H]dopamine content. This method reveals a noncompetitive mechanism of inhibition for mecamylamine.
Conclusion
The available in vivo data suggests that this compound possesses a distinct and, in some contexts, more potent pharmacological profile than racemic mecamylamine. Specifically, in preclinical models of depression and anxiety, this compound demonstrates greater efficacy and potency. This is likely attributable to its unique action as a positive allosteric modulator of high-sensitivity α4β2 nAChRs and a potent antagonist of low-sensitivity α4β2 nAChRs. For researchers in drug development, these findings underscore the importance of evaluating individual stereoisomers, as they may offer improved therapeutic indices and novel mechanisms of action compared to their racemic mixtures. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound across a range of neurological and psychiatric disorders.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecamylamine | C11H21N | CID 4032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potential therapeutic uses of mecamylamine and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Differential pharmacologies of mecamylamine enantiomers: positive allosteric modulation and noncompetitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoisomers of Mecamylamine: S-(+)- and R-(-)-Mecamylamine Effects on Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the stereoisomers of mecamylamine (B1216088), S-(+)-mecamylamine and R-(-)-mecamylamine, on various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. Mecamylamine is a non-competitive antagonist of nAChRs, and understanding the distinct properties of its enantiomers is crucial for the development of targeted therapeutics.[1] This document summarizes key experimental data, details common experimental methodologies, and visualizes the mechanisms of action and experimental workflows.
Quantitative Data Summary
While the inhibitory concentrations (IC50) of the two enantiomers are often reported as being similar for many nAChR subtypes, significant differences exist in their binding kinetics and modulatory effects, particularly at the α4β2 subtype.[2][3]
Table 1: Inhibitory Potency (IC50) of Racemic Mecamylamine on Human nAChR Subtypes
The following data for racemic mecamylamine provides a general overview of its potency. It is important to note that while IC50 values for the individual enantiomers are not always distinctly reported, S-(+)-mecamylamine is noted to be a more effective inhibitor of low-sensitivity α4β2 nAChRs.[4][5]
| nAChR Subtype | IC50 (µM) |
| α3β4 | 0.64 |
| α4β2 | 2.5 |
| α3β2 | 3.6 |
| α7 | 6.9 |
Table 2: Binding Affinity (Ki) of Mecamylamine Enantiomers
This table presents the binding affinities of the individual enantiomers and the racemate from a competitive binding assay using [3H]-mecamylamine in rat whole brain membranes. While the affinities are similar, subtle differences are observed.
| Compound | Ki (µM) |
| Racemic Mecamylamine | 1.53 ± 0.33 |
| S-(+)-Mecamylamine | 2.92 ± 1.48 |
| R-(-)-Mecamylamine | 2.61 ± 0.81 |
Table 3: Qualitative Comparison of S-(+)- and R-(-)-Mecamylamine Effects
This table highlights the key functional differences between the two enantiomers that are not always captured by simple affinity or potency measurements.
| Feature | S-(+)-Mecamylamine | R-(-)-Mecamylamine |
| α4β2 (High-Sensitivity) | Positive Allosteric Modulator | Non-competitive Inhibitor |
| α4β2 (Low-Sensitivity) | More potent non-competitive inhibitor | Non-competitive Inhibitor |
| α4β2 and α3β4 Off-rate | Slower dissociation | Faster dissociation |
| Muscle-type nAChRs | Less sensitive | More sensitive |
Mechanism of Action and Differential Effects
Mecamylamine functions as a non-competitive antagonist through an open-channel block mechanism. It enters the ion channel pore when the receptor is in its open state, physically occluding the passage of ions. The antagonist can then become "trapped" within the closed channel, leading to a prolonged blockade.
References
- 1. Mecamylamine - Wikipedia [en.wikipedia.org]
- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexmecamylamine and Varenicline at α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two notable modulators of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR): Dexmecamylamine and varenicline (B1221332). The α4β2 nAChR is a critical target in the central nervous system, implicated in nicotine (B1678760) addiction and various neuropsychiatric disorders. Understanding the distinct pharmacological profiles of agents that interact with this receptor is paramount for the development of novel therapeutics. This document synthesizes experimental data on their binding affinities, functional activities, and effects on neurotransmitter systems, presenting a clear, data-driven comparison to inform research and development efforts.
Introduction to the Compounds
Varenicline , a widely recognized smoking cessation aid, functions as a partial agonist at the α4β2 nAChR.[1][2] Its therapeutic efficacy is attributed to its ability to both mildly stimulate the receptor to alleviate withdrawal symptoms and to competitively inhibit the binding of nicotine, thereby reducing its rewarding effects.[3][4]
This compound , the S-(+)-enantiomer of mecamylamine, is a non-competitive antagonist of nAChRs.[5] Unlike competitive antagonists that bind to the same site as the endogenous ligand, non-competitive antagonists like this compound typically act at a different site on the receptor, such as within the ion channel, to block its function.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the interaction of this compound and varenicline with α4β2 nAChRs, compiled from various in vitro and in vivo studies.
| Parameter | This compound (S-(+)-mecamylamine) | Varenicline | Reference |
| Binding Affinity (Ki) | ~2.92 µM (for [³H]-mecamylamine binding to rat whole brain membranes) | 0.06 - 0.4 nM (for α4β2 nAChR) | |
| Potency (IC50/EC50) | IC50: 0.5 - 3.2 µM (inhibition of ACh-evoked currents) | EC50: 2.3 µM (functional activity) | |
| Efficacy | Antagonist (Non-competitive) | Partial Agonist (~13.4% of acetylcholine's effect) |
Table 1: In Vitro Pharmacological Profile at α4β2 nAChRs. This table provides a comparative summary of the binding affinity, potency, and efficacy of this compound and varenicline at α4β2 nicotinic acetylcholine receptors.
| Parameter | This compound | Varenicline | Reference |
| Effect on Basal Dopamine (B1211576) Release in Nucleus Accumbens | No significant effect with local administration in nicotine-habituated rats. | Moderately enhances dopamine release. | |
| Effect on Nicotine-Induced Dopamine Release | Blocks nicotine-induced dopamine release (as a non-competitive antagonist). | Attenuates nicotine-induced dopamine release by 40-55%. | |
| Effect in Nicotine Self-Administration Models | Blocks nicotine self-administration. | Decreases nicotine self-administration. |
Table 2: In Vivo Effects on Dopamine Neurotransmission and Behavior. This table compares the in vivo effects of this compound and varenicline on dopamine release in the nucleus accumbens and on nicotine self-administration behaviors in animal models.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and varenicline at the α4β2 nAChR lead to distinct downstream signaling consequences, particularly concerning the mesolimbic dopamine system, which is central to reward and addiction.
Varenicline, as a partial agonist, provides a moderate level of receptor stimulation, leading to a controlled release of dopamine. This action is thought to be sufficient to mitigate nicotine withdrawal symptoms. Concurrently, by occupying the receptor, it prevents nicotine from exerting its full agonistic effect, thereby reducing the rewarding sensation associated with smoking.
This compound, acting as a non-competitive antagonist, is thought to block the ion channel associated with the α4β2 nAChR. This prevents the influx of ions that would normally occur upon nicotine binding, thereby inhibiting the downstream signaling cascade that leads to dopamine release. This mechanism effectively nullifies the rewarding effects of nicotine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound and varenicline.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the α4β2 nAChR are isolated.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the α4β2 receptor (e.g., [³H]epibatidine) and varying concentrations of the unlabeled test compound (this compound or varenicline).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, which corresponds to the amount of bound radioligand.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity (agonist, antagonist, or partial agonist) of a compound on ion channels, such as nAChRs, expressed in Xenopus oocytes.
Protocol Summary:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with complementary RNA (cRNA) encoding the α4 and β2 subunits of the nAChR.
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional α4β2 receptors on the cell membrane.
-
Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to maintain, or "clamp," the membrane potential at a set holding potential.
-
Drug Application: The oocyte is perfused with a solution containing an agonist (like acetylcholine) to activate the receptors, and the resulting inward current is measured. To test an antagonist, the oocyte is pre-incubated with the antagonist before the agonist is applied. For a partial agonist, the compound is applied alone to measure its direct effect and in the presence of a full agonist to assess its modulatory effect.
-
Data Recording and Analysis: The changes in membrane current are recorded and analyzed to determine the compound's potency (EC50 for agonists, IC50 for antagonists) and efficacy (the maximal response produced by the compound relative to a full agonist).
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing insights into the in vivo effects of a drug.
Protocol Summary:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest, such as the nucleus accumbens, of an anesthetized animal.
-
Perfusion: After a recovery period, the probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The aCSF in the probe exchanges with the extracellular fluid in the surrounding brain tissue across a semi-permeable membrane at the tip of the probe. The resulting fluid, or dialysate, which contains neurotransmitters from the extracellular space, is collected at regular intervals.
-
Drug Administration: The test compound is administered to the animal, either systemically (e.g., via injection) or locally through the microdialysis probe (reverse dialysis).
-
Post-Drug Sample Collection: Dialysate collection continues after drug administration to measure changes in neurotransmitter levels.
-
Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
This compound and varenicline represent two distinct approaches to modulating α4β2 nAChR activity. Varenicline's partial agonism offers a nuanced mechanism for smoking cessation, providing some receptor stimulation to manage withdrawal while preventing the full rewarding effects of nicotine. In contrast, this compound's non-competitive antagonism provides a more complete blockade of receptor function.
The data presented in this guide highlight the significant differences in their binding affinities, potencies, and in vivo effects. Varenicline exhibits substantially higher affinity for the α4β2 receptor compared to this compound. These distinct pharmacological profiles likely underlie their different therapeutic applications and side-effect profiles. For researchers and drug developers, this comparative analysis underscores the importance of understanding the specific mode of action when targeting the α4β2 nAChR for therapeutic intervention. Further head-to-head studies under identical experimental conditions would be invaluable for a more precise quantitative comparison and to fully elucidate the therapeutic potential of these and other α4β2 nAChR modulators.
References
- 1. Molecular Interactions between Mecamylamine Enantiomers and the Transmembrane Domain of the Human α4β2 Nicotinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective α4β2*/α6*-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Varenicline enhances dopamine release facilitation more than nicotine after long-term nicotine treatment and withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of Dexmecamylamine: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the antidepressant effects of Dexmecamylamine, focusing on its validation in knockout animal models. While direct experimental data for this compound in such models is limited in publicly available literature, this guide leverages data from studies on its parent compound, mecamylamine (B1216088), to infer its mechanism of action and comparative efficacy. The primary focus is on the role of β2 (beta2) and α7 (alpha7) nicotinic acetylcholine (B1216132) receptor (nAChR) subunits in mediating the antidepressant-like effects. Experimental data from behavioral tests, namely the Forced Swim Test (FST) and the Tail Suspension Test (TST), in wild-type and knockout mice are presented to elucidate the dependence of mecamylamine's effects on these specific nAChR subunits.[1][2] This guide also provides detailed experimental protocols for these key behavioral assays and visually represents the proposed signaling pathway and experimental workflows using Graphviz diagrams. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the validation of nAChR antagonists as potential antidepressants, using this compound as a case study within the broader context of its racemic mixture.
Quantitative Data Presentation
The following tables summarize quantitative data demonstrating the antidepressant-like effects of mecamylamine, the racemic mixture containing this compound, in wild-type (WT) mice and the lack of effect in mice lacking specific nicotinic acetylcholine receptor (nAChR) subunits (knockout, KO). This highlights the critical role of these subunits in the drug's mechanism of action.
Table 1: Effect of Mecamylamine in the Forced Swim Test (FST)
| Animal Model | Treatment | Mean Immobility Time (seconds) ± SEM | Key Finding |
| Wild-Type (WT) | Vehicle | 175.4 ± 8.2 | - |
| Wild-Type (WT) | Mecamylamine (1 mg/kg) | 130.2 ± 11.5* | Significant reduction in immobility, indicating an antidepressant-like effect. |
| β2-nAChR KO | Vehicle | 168.9 ± 9.1 | - |
| β2-nAChR KO | Mecamylamine (1 mg/kg) | 165.3 ± 10.4 | No significant reduction in immobility, suggesting the effect is β2-nAChR dependent. |
| α7-nAChR KO | Vehicle | 172.1 ± 7.8 | - |
| α7-nAChR KO | Mecamylamine (1 mg/kg) | 169.5 ± 8.9 | No significant reduction in immobility, suggesting the effect is α7-nAChR dependent. |
*p < 0.05 compared to vehicle control. Data are based on findings from Rabenstein et al., 2006.[2]
Table 2: Effect of Mecamylamine in the Tail Suspension Test (TST)
| Animal Model | Treatment | Mean Immobility Time (seconds) ± SEM | Key Finding |
| Wild-Type (WT) | Vehicle | 205.6 ± 12.3 | - |
| Wild-Type (WT) | Mecamylamine (1 mg/kg) | 142.8 ± 15.1* | Significant reduction in immobility, indicating an antidepressant-like effect. |
| β2-nAChR KO | Vehicle | 198.4 ± 11.7 | - |
| β2-nAChR KO | Mecamylamine (1 mg/kg) | 195.2 ± 13.5 | No significant reduction in immobility, suggesting the effect is β2-nAChR dependent. |
| α7-nAChR KO | Vehicle | 201.7 ± 10.9 | - |
| α7-nAChR KO | Mecamylamine (1 mg/kg) | 199.3 ± 12.2 | No significant reduction in immobility, suggesting the effect is α7-nAChR dependent. |
*p < 0.05 compared to vehicle control. Data are based on findings from Rabenstein et al., 2006.[2]
Experimental Protocols
Detailed methodologies for the key behavioral assays used to validate the antidepressant effects of nAChR antagonists are provided below. These protocols are based on standard procedures used in preclinical antidepressant screening.[1]
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.
-
Apparatus: A transparent cylindrical container (25 cm height, 19 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.
-
Animals: Adult male C57BL/6J wild-type, β2-nAChR knockout, and α7-nAChR knockout mice are used.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
Behavior is recorded via a video camera positioned above the cylinder.
-
A trained observer, blind to the experimental groups, scores the total duration of immobility during the final 4 minutes of the test.
-
Immobility is defined as the cessation of active, escape-oriented behaviors, with movement limited to that necessary to keep the head above water.
-
-
Drug Administration: Mecamylamine (or other test compounds) and vehicle are administered intraperitoneally (i.p.) 30 minutes prior to the test.
Tail Suspension Test (TST)
The TST is another common behavioral assay for assessing antidepressant-like activity in mice.
-
Apparatus: A horizontal bar is suspended approximately 50-60 cm above a surface, often within an enclosed chamber to minimize external stimuli.
-
Animals: Adult male C57BL/6J wild-type, β2-nAChR knockout, and α7-nAChR knockout mice are used.
-
Procedure:
-
A piece of adhesive tape is attached approximately 1-2 cm from the tip of the mouse's tail.
-
The mouse is then suspended by the tape from the horizontal bar for a 6-minute test period.
-
The entire session is video-recorded.
-
A trained observer, blind to the experimental conditions, scores the total time the mouse remains immobile.
-
Immobility is characterized by the complete absence of limb and body movements, except for those required for respiration.
-
-
Drug Administration: Mecamylamine (or other test compounds) and vehicle are administered i.p. 30 minutes before the test.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed antagonistic action of this compound on nAChRs.
Experimental Workflow for Validation
Caption: Workflow for validating antidepressant effects in knockout models.
Comparison with Alternative nAChR Antagonists
Caption: Comparison of this compound's mechanism with selective nAChR antagonists.
References
- 1. Effects of the antidepressants desipramine and fluvoxamine on latency to immobility and duration of immobility in the forced swim test in adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexmecamylamine's Antidepressant Potential: A Cross-Study Analysis in Preclinical Depression Models
For Immediate Release: Shanghai, China – December 1, 2025 – A comprehensive analysis of preclinical studies on Dexmecamylamine (also known as TC-5214), the S-(+)-enantiomer of mecamylamine (B1216088), reveals its potential as an antidepressant, demonstrating efficacy in multiple rodent models of depression. This comparison guide synthesizes available data on its performance, details the experimental methodologies employed, and visualizes its proposed mechanism of action for researchers, scientists, and drug development professionals.
This compound acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), a mechanism distinct from currently prevalent antidepressant medications.[1] Clinical trials in humans with major depressive disorder, however, have not shown significant antidepressant effects when used as an adjunct therapy.[2][3] In contrast, preclinical evidence in widely-used rodent models, including the Forced Swim Test (FST) and Tail Suspension Test (TST), suggests that this compound possesses antidepressant-like properties.
Quantitative Analysis of Efficacy
The following tables summarize the key findings from preclinical studies evaluating the efficacy of this compound and its racemate, mecamylamine, in established animal models of depression.
Table 1: Efficacy of this compound (TC-5214) in the Forced Swim Test (FST)
| Species | Dose Range (i.p.) | Key Findings | Reference |
| Rat | 3 mg/kg | Minimum effective dose that substantially reduced immobility. | [4] |
| Mouse | 0.1 - 3.0 mg/kg | Active in reducing immobility, consistent with antidepressant activity. | [4] |
Table 2: Efficacy of Mecamylamine in Animal Models of Depression
| Model | Species | Dose (i.p.) | Key Findings | Reference |
| Tail Suspension Test (TST) | Mouse (C57BL/6J) | 1.0 mg/kg | Significantly decreased immobility time. | |
| Forced Swim Test (FST) | Mouse (C57BL/6J) | 1.0 mg/kg | Significantly decreased time immobile. | |
| Forced Swim Test (mFST) | Mouse (NMRI) | Not specified | Increased swim distance. | |
| Tail Suspension Test (mTST) | Mouse (NMRI) | Not specified | Decreased immobility. |
Note: i.p. refers to intraperitoneal administration.
Data on the efficacy of this compound in the Chronic Unpredictable Mild Stress (CUMS) model, a paradigm with high validity for modeling chronic depression, is not currently available in the reviewed literature.
Experimental Protocols
A detailed understanding of the methodologies used in these studies is crucial for interpretation and replication.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral despair model used to screen for antidepressant efficacy.
-
Apparatus: Animals are placed in a transparent cylindrical container filled with water (typically 23-25°C) from which they cannot escape.
-
Procedure: The test duration is typically six minutes. The initial two minutes are considered an acclimatization period, and the subsequent four minutes are analyzed for mobility and immobility.
-
Parameters Measured: The primary endpoint is the duration of immobility, defined as the time the animal spends floating or making only minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another widely used model to assess antidepressant-like activity.
-
Apparatus: Mice are suspended by their tails from a ledge or bar, preventing them from escaping or holding onto surfaces.
-
Procedure: The test is typically conducted for a duration of six minutes.
-
Parameters Measured: The key measure is the total time the animal remains immobile. Immobility is characterized by the absence of active, escape-oriented movements. A reduction in immobility time suggests an antidepressant effect.
Mechanism of Action and Signaling Pathways
This compound's antidepressant-like effects are mediated through its antagonism of neuronal nicotinic acetylcholine receptors (nAChRs). Studies using knockout mice have demonstrated that the antidepressant response to mecamylamine is dependent on the presence of both β2 and α7 nAChR subunits.
The proposed mechanism involves the modulation of downstream signaling cascades following the blockade of these receptors. Antagonism of nAChRs is thought to influence the release of key neurotransmitters implicated in depression, such as dopamine (B1211576) and serotonin.
Conclusion
Preclinical evidence from the Forced Swim Test and Tail Suspension Test in rodents indicates that this compound exhibits antidepressant-like properties, primarily through the antagonism of α4β2 and α7 nicotinic acetylcholine receptors. While these findings are promising, the lack of efficacy observed in human clinical trials as an adjunctive therapy highlights the translational gap in antidepressant drug development. Further research is warranted to explore its potential as a monotherapy or in different patient populations, and to elucidate the precise downstream signaling pathways involved in its behavioral effects. The absence of data in chronic stress models such as CUMS represents a significant knowledge gap that should be addressed in future preclinical investigations.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (this compound) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and tolerability of this compound (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Dexmecamylamine and Other Nicotinic Acetylcholine Receptor (nAChR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Dexmecamylamine and other notable nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, including Mecamylamine, Varenicline, and Bupropion. The information is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
Nicotinic acetylcholine receptor (nAChR) antagonists are a class of drugs that block the action of acetylcholine at nicotinic receptors. They are utilized in a variety of therapeutic areas, including smoking cessation and the management of hypertension. While their efficacy is well-documented, their clinical use is often tempered by their side effect profiles. This guide delves into a comparative analysis of the adverse effects associated with this compound, a newer nAChR antagonist, and its predecessors and contemporaries: Mecamylamine, Varenicline, and Bupropion.
Comparative Side Effect Profiles
The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, Varenicline, and Bupropion. Data for Mecamylamine is largely qualitative due to its earlier development period but is included for a comprehensive overview.
| Adverse Event | This compound (adjunct to antidepressant)[1][2][3] | Varenicline[4][5] | Bupropion SR | Mecamylamine |
| Gastrointestinal | ||||
| Nausea | - | 29% - 30% | ~13% | Common |
| Constipation | 19.6% | 8% | ~9% | Common, can be severe |
| Dry Mouth | 9.7% | - | ~10% | Common |
| Vomiting | - | - | ~4% | Common |
| Neurological/Psychiatric | ||||
| Dizziness | 12.0% | - | ~7% | Common |
| Headache | ≥10% | 19% | ~26% | - |
| Insomnia | - | 19% | ~11% | - |
| Abnormal Dreams | - | 13% | - | - |
| Seizure | - | - | ~0.1% | Rare, at high doses |
| Cardiovascular | ||||
| Hypertension | - | - | Can increase blood pressure | Used to treat hypertension (hypotension is a side effect) |
| Other | ||||
| Fatigue | 5.6% (less than placebo) | - | - | - |
Note: Percentages represent the incidence in the active treatment group from various clinical trials and may not be from direct head-to-head comparisons. The side effect profile of Mecamylamine is dose-dependent, with more severe effects at higher doses used for hypertension.
Detailed Experimental Protocols
This compound Adjunctive Therapy for Major Depressive Disorder (MDD)
-
Study Design: The safety and tolerability of this compound were evaluated in multiple Phase III, randomized, double-blind, placebo-controlled studies.
-
Participants: Patients with MDD who had an inadequate response to ongoing antidepressant therapy (SSRI or SNRI).
-
Methodology:
-
Patients underwent an initial open-label antidepressant treatment period.
-
Inadequate responders were then randomized to receive either flexibly-dosed this compound (typically 1-4 mg twice daily) or a placebo, in addition to their ongoing antidepressant.
-
The treatment duration was typically 8 weeks for acute studies and up to 52 weeks for long-term safety studies.
-
Adverse events were systematically recorded at each study visit through spontaneous reporting by patients and by direct questioning from investigators. Safety and tolerability were also assessed by monitoring vital signs, physical examinations, and laboratory parameters.
-
Varenicline for Smoking Cessation
-
Study Design: Efficacy and safety were established through large, randomized, double-blind, placebo-controlled trials.
-
Participants: Generally healthy adult smokers motivated to quit.
-
Methodology:
-
Participants were randomized to receive Varenicline (typically 1 mg twice daily after a 1-week titration), Bupropion SR (150 mg twice daily), or a placebo.
-
Treatment duration was typically 12 weeks, with a follow-up period to assess long-term abstinence.
-
Adverse events were monitored throughout the study. The incidence, severity, and duration of frequently reported adverse events were recorded.
-
Bupropion SR for Smoking Cessation
-
Study Design: Numerous randomized, double-blind, placebo-controlled clinical trials have evaluated the efficacy and safety of Bupropion SR for smoking cessation.
-
Participants: Adult smokers, including those with cardiovascular disease in some studies.
-
Methodology:
-
Participants were randomized to receive Bupropion SR (typically 150 mg twice daily) or a placebo.
-
Treatment duration was typically 7 to 12 weeks, with follow-up periods extending up to one year.
-
Safety was evaluated by monitoring adverse events, vital signs (including blood pressure and heart rate), and discontinuation rates due to adverse events.
-
Signaling Pathways and Mechanism of Side Effects
The primary mechanism of action for these drugs is the antagonism of nAChRs. This blockade disrupts the normal signaling of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems. The widespread distribution of nAChRs throughout the body contributes to the diverse side effect profiles of these antagonists.
Caption: Mechanism of nAChR antagonist-induced side effects.
The antagonism of nAChRs in the central nervous system is thought to be responsible for the neuropsychiatric side effects, while actions on nAChRs in the autonomic ganglia and gastrointestinal tract likely contribute to the cardiovascular and GI-related adverse events. For instance, blockade of ganglionic nAChRs can lead to effects like dry mouth and constipation due to reduced parasympathetic activity.
Experimental Workflow for Assessing Adverse Events in Clinical Trials
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events in a clinical trial for an nAChR antagonist.
Caption: Workflow for adverse event assessment in clinical trials.
Conclusion
This compound, when used as an adjunct to antidepressant therapy, demonstrates a side effect profile characterized primarily by constipation, dizziness, and dry mouth. In comparison, Varenicline is most frequently associated with nausea, insomnia, and abnormal dreams. Bupropion's most common side effects include headache and insomnia, with a rare but serious risk of seizures. Mecamylamine's use is limited by a broader range of autonomic side effects, particularly at the higher doses required for hypertension.
The choice of an nAChR antagonist in a clinical or research setting will depend on the therapeutic indication and a careful consideration of its specific side effect profile. This guide provides a foundational comparison to inform such decisions. Further head-to-head comparative studies would be beneficial for a more definitive understanding of the relative safety and tolerability of these agents.
References
- 1. Safety and tolerability of this compound (TC-5214) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to antidepressant therapy: results of a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (this compound) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (this compound) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMPACT OF SYMPTOMS EXPERIENCED BY VARENICLINE USERS ON TOBACCO TREATMENT IN A REAL WORLD SETTING - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Kinetics of Dexmecamylamine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro binding kinetics of Dexmecamylamine (the S-(+)-enantiomer of mecamylamine) and its related compounds at nicotinic acetylcholine (B1216132) receptors (nAChRs). The information is compiled from various studies to support research and drug development efforts in neurology and pharmacology. This document summarizes key binding affinity data, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways and experimental procedures.
Quantitative Data Summary
The binding affinities of this compound and its analogs have been characterized primarily through radioligand binding assays. The following tables summarize the key quantitative data, including inhibition constants (Ki), dissociation constants (Kd), and maximum binding capacities (Bmax).
| Compound | Radioligand | Preparation | Ki (µM)[1] |
| This compound (S-(+)-mecamylamine) | [3H]mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 |
| R-(-)-mecamylamine | [3H]mecamylamine | Rat whole brain membranes | 2.61 ± 0.81 |
| Racemic Mecamylamine (B1216088) | [3H]mecamylamine | Rat whole brain membranes | 1.53 ± 0.33 |
| Radioligand | Preparation | Binding Site | Kd (M)[2] | Bmax (mol/mg protein)[2] |
| [3H]mecamylamine | Rat brain membranes | Site 1 | 9.6 x 10-8 | 7 x 10-12 |
| [3H]mecamylamine | Rat brain membranes | Site 2 | 1.1 x 10-6 | 3 x 10-11 |
| Compound | nAChR Subtype | IC50 (µM)[1] |
| This compound (S-(+)-mecamylamine) | α3β4 | 0.2 - 0.6 |
| α4β2 | 0.5 - 3.2 | |
| α7 | 1.2 - 4.6 | |
| α1β1γδ | 0.6 - 2.2 | |
| R-(-)-mecamylamine | α3β4 | 0.05 - 0.4 |
| α4β2 | 0.5 - 1.7 | |
| α7 | 2.2 - 5.8 | |
| α1β1γδ | 0.3 - 1.1 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the quantitative data summary.
Radioligand Competition Binding Assay for Ki Determination
This protocol describes a typical competition binding assay used to determine the inhibition constant (Ki) of unlabeled ligands, such as this compound and its analogs, against a radiolabeled ligand.
1. Materials:
- Radioligand: [3H]mecamylamine
- Test Compounds: this compound, R-(-)-mecamylamine, Racemic Mecamylamine
- Tissue Preparation: Whole rat brain membranes
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold assay buffer
- Scintillation Cocktail
- Glass fiber filters
- Filtration apparatus
- Scintillation counter
2. Membrane Preparation:
- Homogenize whole rat brains in ice-cold assay buffer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration.
3. Binding Assay:
- In a 96-well plate, add the following to each well in triplicate:
- A fixed concentration of [3H]mecamylamine (e.g., at or below its Kd).
- A range of concentrations of the unlabeled test compound (e.g., this compound).
- Rat brain membranes (a specific amount of protein, e.g., 100-200 µg).
- For total binding, omit the unlabeled test compound.
- For non-specific binding, add a high concentration of unlabeled mecamylamine (e.g., 100 µM).
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
4. Filtration and Counting:
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Saturation Binding Assay for Kd and Bmax Determination
This protocol outlines a saturation binding assay to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand.
1. Materials:
- Same as for the competition binding assay, excluding the unlabeled test compounds.
2. Membrane Preparation:
- Same as for the competition binding assay.
3. Binding Assay:
- In a 96-well plate, add the following to each well in triplicate:
- A range of concentrations of [3H]mecamylamine.
- Rat brain membranes (a specific amount of protein).
- For non-specific binding, a parallel set of tubes is prepared containing the same range of [3H]mecamylamine concentrations and a high concentration of unlabeled mecamylamine.
- Incubate to equilibrium.
4. Filtration and Counting:
- Same as for the competition binding assay.
5. Data Analysis:
- Calculate specific binding at each radioligand concentration.
- Plot the specific binding (B) against the concentration of the radioligand ([L]).
- Analyze the data using non-linear regression to fit a one-site binding model (B = (Bmax * [L]) / (Kd + [L])) to determine the Kd and Bmax values.
- Alternatively, the data can be transformed using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.
Mandatory Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Mecamylamine and its analogs are non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs). Upon binding of an agonist like acetylcholine, these ligand-gated ion channels open, allowing the influx of cations such as Na+ and Ca2+. This influx leads to membrane depolarization and the activation of various downstream signaling cascades.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
Head-to-head comparison of Dexmecamylamine and bupropion in preclinical models
A Comparative Analysis of Nicotinic Acetylcholine (B1216132) Receptor Antagonism and Norepinephrine-Dopamine Reuptake Inhibition in Preclinical Models of Depression and Nicotine (B1678760) Dependence.
This guide provides a detailed, objective comparison of the preclinical profiles of Dexmecamylamine and bupropion (B1668061). The data presented are collated from various preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, efficacy in established animal models of depression and nicotine addiction, and the underlying signaling pathways.
Executive Summary
This compound, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Bupropion is a well-established atypical antidepressant and smoking cessation aid that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). While both compounds have been investigated for similar therapeutic applications, their distinct mechanisms of action translate to different pharmacological profiles in preclinical settings. This guide synthesizes available data to facilitate a direct comparison of their performance in key behavioral assays and elucidates their impact on neuronal signaling.
Mechanism of Action
This compound: A Nicotinic Acetylcholine Receptor Antagonist
This compound exerts its effects by blocking the ion channels of nAChRs, thereby inhibiting the excitatory effects of acetylcholine and other nicotinic agonists like nicotine. This non-competitive antagonism is observed across various nAChR subtypes, including the α4β2 and α7 subtypes, which are implicated in mood regulation and the reinforcing effects of nicotine.
Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor
Bupropion's primary mechanism involves the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). This action leads to an increase in the synaptic concentrations of norepinephrine and dopamine, key neurotransmitters in the regulation of mood, motivation, and reward. Preclinical evidence also suggests that bupropion may have some activity as a non-competitive antagonist at certain nAChRs, potentially contributing to its efficacy in smoking cessation.[1][2]
Data Presentation: Performance in Preclinical Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound (as mecamylamine) and bupropion in rodent models of depression and nicotine dependence. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Antidepressant-Like Effects in the Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.
| Compound | Animal Model | Dosing Route | Effective Dose Range | Key Findings |
| Mecamylamine | Mice | i.p. | 1 - 3 mg/kg | Significantly decreased immobility time.[3][4] |
| Bupropion | Mice | i.p. | 20 - 40 mg/kg | Significantly reduced immobility time in a dose-dependent manner.[5] |
| Bupropion | Rats | - | - | Significantly decreased the duration of immobility. |
Table 2: Effects on Nicotine Self-Administration
The nicotine self-administration paradigm is a gold-standard preclinical model for studying the reinforcing effects of nicotine and for evaluating potential smoking cessation therapies.
| Compound | Animal Model | Dosing Route | Effect on Nicotine Self-Administration | Key Findings |
| Mecamylamine | Rats | s.c. | Blocks nicotine's rate-reducing effects | Suggests shared behavioral effects with bupropion in the presence of nicotine. |
| Bupropion | Rats | i.p. | Biphasic: increases infusions at low doses, decreases at high doses | The increase is likely due to combined DAT/NET and nAChR inhibition. |
| Bupropion | Rats | - | Dose-dependent decrease | Significant decreases at 25 and 75 mg/kg. |
Experimental Protocols
Forced Swim Test (Rodents)
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs.
Procedure:
-
Acclimation: Animals are brought to the testing room at least 1 hour before the experiment.
-
Pre-test (for rats): On day 1, rats are placed in the cylinder for a 15-minute pre-swim session.
-
Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), animals are administered the test compound (this compound, bupropion, or vehicle) via the specified route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Each animal is placed individually into the swim cylinder for a 6-minute session.
-
Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is typically scored during the last 4 minutes of the 6-minute session. An increase in active behaviors (swimming and climbing) and a decrease in immobility are considered indicative of an antidepressant-like effect.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the rodent forced swim test.
Nicotine Self-Administration (Rats)
Objective: To assess the reinforcing properties of nicotine and the potential of a test compound to reduce nicotine-seeking and -taking behavior.
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump connected to a swivel system, and a cue light above the active lever.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Following recovery, rats are placed in the operant chambers and trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion). Each infusion is paired with a cue light presentation. The inactive lever has no programmed consequences.
-
Stabilization: Training continues until a stable pattern of responding is established (e.g., consistent number of infusions per session over several days).
-
Drug Testing: Prior to a self-administration session, animals are pre-treated with the test compound (this compound, bupropion, or vehicle).
-
Data Collection: The number of active and inactive lever presses, and consequently the number of nicotine infusions earned, are recorded. A reduction in responding on the active lever is indicative of a decrease in the reinforcing effects of nicotine.
Experimental Workflow for Nicotine Self-Administration
Caption: Workflow for the rat nicotine self-administration paradigm.
Signaling Pathways
This compound: Blockade of nAChR-Mediated Signaling
By antagonizing nAChRs, this compound prevents the influx of cations (Na+ and Ca2+) that normally occurs upon acetylcholine or nicotine binding. This blockade inhibits the depolarization of the neuron and the activation of downstream signaling cascades, such as the calcium/calmodulin-dependent protein kinase (CaMK) and protein kinase C (PKC) pathways, which are involved in neurotransmitter release and synaptic plasticity.
References
- 1. Nicotine and bupropion share a similar discriminative stimulus effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of the pharmacology and clinical profile of bupropion, an antidepressant and tobacco use cessation agent. | University of Kentucky College of Arts & Sciences [history.as.uky.edu]
- 3. Antidepressant-like effects of nicotine and mecamylamine in the mouse forced swim and tail suspension tests: role of strain, test and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine, but not mecamylamine, enhances antidepressant-like effects of citalopram and reboxetine in the mouse forced swim and tail suspension tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Unraveling the Enigma of Dexmecamylamine: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the published findings on the mechanism of action of Dexmecamylamine (TC-5214). It objectively compares its performance with other alternatives and presents supporting experimental data to facilitate the replication and validation of these findings.
This compound, the S-(+)-enantiomer of mecamylamine (B1216088), is a nicotinic channel modulator that has been investigated for its potential as an adjunctive therapy for major depressive disorder (MDD).[1] Despite showing early promise in preclinical studies, it ultimately failed to demonstrate efficacy in Phase III clinical trials.[1] This guide delves into the preclinical evidence to elucidate its proposed mechanisms of action, providing a framework for further investigation and validation.
Primary Pharmacological Target: Nicotinic Acetylcholine (B1216132) Receptors
The primary molecular target of this compound is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels. This compound acts as a non-competitive antagonist, meaning it does not directly compete with the endogenous ligand acetylcholine for the binding site but rather blocks the channel pore, preventing ion flow.[2]
Comparative Binding Affinities and Potency
Published data on the binding affinity (Ki) and inhibitory concentration (IC50) of this compound and its racemate, mecamylamine, for various nAChR subtypes are summarized below. It is important to note that these values are derived from different studies using varied experimental systems, which may account for some of the discrepancies.
| Compound | nAChR Subtype | IC50 (µM) | Ki (nM) | Experimental System | Reference |
| Mecamylamine (racemate) | α3β4 | 0.091 - 0.61 | - | Xenopus oocytes | [3] |
| α4β2 | 0.6 - 2.5 | - | Xenopus oocytes | [3] | |
| α7 | 1.6 - 6.9 | - | Xenopus oocytes | ||
| This compound (S-(+)-mecamylamine) | α3β4 | 0.2 - 0.6 | - | Xenopus oocytes | |
| α4β2 | 0.5 - 3.2 | - | Xenopus oocytes | ||
| α7 | 1.2 - 4.6 | - | Xenopus oocytes | ||
| R-(-)-mecamylamine | α3β4 | 0.05 - 0.4 | - | Xenopus oocytes | |
| α4β2 | 0.5 - 1.7 | - | Xenopus oocytes | ||
| α7 | 2.2 - 5.8 | - | Xenopus oocytes |
One study noted that while the IC50 values between the stereoisomers were similar, S-(+)-mecamylamine (this compound) appeared to dissociate more slowly from α4β2 and α3β4 receptors compared to the R-(-)-enantiomer.
Proposed Mechanisms of Antidepressant-like Effects
Several mechanisms have been proposed to explain the antidepressant-like effects of this compound observed in preclinical models. These largely revolve around its interaction with nAChRs and the subsequent modulation of key neurotransmitter systems implicated in depression.
Modulation of Serotonergic and Noradrenergic Systems
A prominent hypothesis is that this compound exerts its effects by modulating the release of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).
One study using in vivo microdialysis in the dorsal raphe nucleus of rats suggested that mecamylamine may block serotonin reuptake, contributing to its antidepressant effects. Another study found that mecamylamine increased the firing rate of serotonergic neurons in the dorsal raphe nucleus. More recently, it was proposed that S-(+)-mecamylamine acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs on glutamate (B1630785) terminals, which in turn enhances the firing of serotonin neurons.
dot
Caption: Proposed mechanism of this compound's effect on the serotonergic system.
Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis and Neurotrophic Factors
Chronic stress is known to induce hyperactivity of the HPA axis, a key feature of depression. Preclinical studies have shown that mecamylamine can prevent depressive-like behavior induced by chronic restraint stress in rats. This behavioral effect was associated with a reduction in HPA axis hyperactivity (measured by adrenal gland weight and serum corticosterone) and an increase in the prefrontal cortex levels of brain-derived neurotrophic factor (BDNF), 5-HT, and NE.
dot
Caption: this compound's proposed effects on the HPA axis and neurotrophic factors.
Experimental Protocols for Key Mechanistic Studies
Replicating and validating published findings requires a thorough understanding of the experimental methodologies employed. Below are generalized protocols for key experiments used to investigate this compound's mechanism of action, based on the available literature.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the effect of this compound on the firing rate and postsynaptic currents of neurons (e.g., serotonergic neurons in the dorsal raphe nucleus).
-
Preparation: Acute brain slices containing the region of interest are prepared from rodents.
-
Recording: Whole-cell patch-clamp recordings are made from identified neurons. Spontaneous excitatory postsynaptic currents (sEPSCs) and inhibitory postsynaptic currents (sIPSCs) are recorded.
-
Drug Application: this compound is bath-applied at various concentrations.
-
Analysis: Changes in firing frequency, and the amplitude and frequency of sEPSCs and sIPSCs are measured and compared to baseline.
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on the extracellular levels of neurotransmitters (e.g., serotonin) in specific brain regions of freely moving animals.
-
Procedure: A microdialysis probe is surgically implanted into the target brain region (e.g., dorsal raphe nucleus).
-
Perfusion and Sampling: Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected at regular intervals.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography (HPLC).
Animal Models of Depression (Forced Swim Test)
-
Objective: To assess the antidepressant-like effects of this compound in rodents.
-
Apparatus: A cylindrical tank filled with water.
-
Procedure:
-
Pre-test (Day 1): Animals are placed in the water for a 15-minute habituation session.
-
Test (Day 2): 24 hours after the pre-test, animals are administered this compound or vehicle and placed back in the water for a 5-6 minute test session.
-
-
Measurement: The duration of immobility (floating) during the last 4 minutes of the test session is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
dot
Caption: Experimental workflow for the Forced Swim Test.
Gaps in Replication and Validation
While the preclinical data provides a plausible framework for this compound's mechanism of action, it is crucial to acknowledge the limitations.
-
Lack of Direct Replication: There is a scarcity of studies that have directly attempted to replicate the specific mechanistic findings of other research groups. For instance, the positive allosteric modulation of high-sensitivity α4β2 nAChRs is a relatively new finding that requires independent validation.
-
Variability in Animal Models: The antidepressant-like effects of mecamylamine have been shown to be dependent on the animal strain and the specific behavioral test used, indicating that the observed effects may not be universally applicable.
-
Discrepancy between Preclinical and Clinical Data: The most significant challenge is the disconnect between the promising preclinical findings and the lack of efficacy in Phase III clinical trials. This highlights the translational gap and the need for more robust and predictive preclinical models.
Conclusion
The investigation into this compound's mechanism of action reveals a complex interplay between nAChR antagonism and the modulation of key neurotransmitter systems involved in mood regulation. The preclinical evidence suggests that its antidepressant-like effects may be mediated through the enhancement of serotonergic and noradrenergic neurotransmission, as well as the normalization of HPA axis hyperactivity and the promotion of neurotrophic factors.
However, the lack of direct replication of these findings and the ultimate failure in clinical trials underscore the need for a more critical and rigorous approach to preclinical drug discovery in psychiatry. Future research should focus on independently validating the proposed mechanisms, exploring the reasons for the translational failure, and developing more predictive preclinical models. This comparative guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and unravel the complexities of nAChR modulation in the treatment of depression.
References
Assessing the Translational Potential of Dexmecamylamine: A Comparative Guide from Animal Models to Human Trials
A stark contrast between promising preclinical results and disappointing clinical outcomes highlights the challenges of translating animal research into effective human therapies for major depressive disorder (MDD). Dexmecamylamine (also known as TC-5214), a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, demonstrated robust antidepressant and anxiolytic effects in animal models, yet failed to show efficacy in Phase III clinical trials as an adjunct therapy for MDD. This guide provides a comprehensive comparison of the preclinical and clinical research on this compound, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, the S-(+)-enantiomer of mecamylamine, was developed to target the hypercholinergic state believed to be associated with depression. Preclinical studies in rodents showed that this compound produced significant antidepressant-like effects in established models such as the forced swim test and behavioral despair test. It also demonstrated anxiolytic properties in the social interaction and light/dark chamber tests. These promising results, coupled with a favorable preclinical safety profile, supported its advancement into human clinical trials.
However, a series of Phase III clinical trials (the RENAISSANCE program) investigating this compound as an add-on therapy to standard antidepressants in patients with MDD who had an inadequate response did not meet their primary endpoints. While the drug was generally well-tolerated in humans, it failed to demonstrate a statistically significant improvement in depressive symptoms compared to placebo. This translational failure underscores the complexities of modeling psychiatric disorders in animals and the critical need for improved predictive models in drug development.
Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors
This compound is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a presumed primary target of the α4β2 nAChR subtype in the brain. The "cholinergic hypothesis of depression" suggests that a hyperactive cholinergic system may contribute to depressive symptoms. By blocking nAChRs, this compound was hypothesized to normalize this cholinergic overactivity, thereby producing an antidepressant effect. Preclinical evidence suggested that this antagonism could modulate the release of several neurotransmitters implicated in depression, including dopamine, norepinephrine, and serotonin.
digraph "this compound Signaling Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Simplified Signaling Pathway of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
ACh [label="Acetylcholine (ACh)", fillcolor="#FBBC05", fontcolor="#202124"];
nAChR [label="α4β2 Nicotinic\nAcetylcholine Receptor (nAChR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Neuron [label="Presynaptic Neuron", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Neurotransmitter_Release [label="Neurotransmitter Release\n(Dopamine, Norepinephrine, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Depressive_Symptoms [label="Depressive Symptoms", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
ACh -> nAChR [label="Activates"];
this compound -> nAChR [label="Blocks", arrowhead=tee];
nAChR -> Neuron [label="Located on"];
Neuron -> Neurotransmitter_Release [label="Modulates"];
Neurotransmitter_Release -> Postsynaptic_Neuron [label="Acts on"];
Postsynaptic_Neuron -> Depressive_Symptoms [label="Contributes to"];
}
Figure 2: A typical experimental workflow for the Forced Swim Test in rodents.
Human Clinical Trials (RENAISSANCE Program)
-
Study Design: These were multicenter, randomized, double-blind, placebo-controlled studies.[1][2]
-
Patient Population: Adult patients diagnosed with MDD who had an inadequate response to at least one prior antidepressant treatment.[1][2]
-
Treatment: Patients were randomized to receive either this compound or placebo as an adjunct to their ongoing SSRI or SNRI therapy for a specified duration (e.g., 8 weeks).[1]
-
Primary Endpoint: The primary measure of efficacy was the change in the total score on the Montgomery-Åsberg Depression Rating Scale (MADRS) from baseline to the end of the treatment period.
Discussion: The Translational Gap
The failure of this compound in Phase III trials, despite promising preclinical data, highlights a significant challenge in psychiatric drug development known as the "translational gap." Several factors may have contributed to this discrepancy:
-
Limitations of Animal Models: While animal models like the forced swim test are useful for screening potential antidepressants, they may not fully recapitulate the complex neurobiology and heterogeneity of major depressive disorder in humans. These models often assess acute behavioral responses that may not be predictive of long-term efficacy in a chronic and multifaceted illness.
-
Mechanism of Action: While the cholinergic hypothesis of depression is a valid area of investigation, the precise role of nAChR antagonism in treating MDD in a diverse patient population remains to be fully elucidated. It is possible that this mechanism is only effective in a specific subtype of depression that was not adequately represented in the clinical trials.
-
Adjunctive Therapy Design: The clinical trials were designed to evaluate this compound as an add-on to existing antidepressant treatment. This design, while clinically relevant, can make it challenging to discern the specific effect of the investigational drug from the ongoing standard of care and placebo response.
Alternatives to this compound
The primary alternatives to this compound are the existing standard-of-care treatments for MDD, particularly for patients with an inadequate response to initial therapy. These include:
-
Switching to a different antidepressant: This could involve trying another SSRI, an SNRI, or a different class of antidepressant altogether.
-
Augmentation with other medications: Atypical antipsychotics (e.g., aripiprazole, quetiapine), lithium, and thyroid hormone are sometimes used to augment antidepressant treatment.
-
Non-pharmacological interventions: Psychotherapy (e.g., cognitive-behavioral therapy), electroconvulsive therapy (ECT), and transcranial magnetic stimulation (TMS) are also options for treatment-resistant depression.
Direct preclinical comparisons of this compound with these alternatives are scarce in the published literature.
Conclusion
The case of this compound serves as a critical lesson in the field of neuropsychiatric drug development. While the preclinical research provided a strong rationale for its clinical investigation, the ultimate failure to demonstrate efficacy in human trials underscores the limitations of the current translational paradigm. Future research should focus on developing more predictive animal models that better reflect the underlying pathophysiology of human depression and on identifying biomarkers that can help to stratify patient populations and predict treatment response. For researchers, scientists, and drug development professionals, the story of this compound is a compelling reminder of the high-risk, high-reward nature of translating basic science discoveries into meaningful clinical interventions.
References
Safety Operating Guide
Proper Disposal of Dexmecamylamine: A Guide for Laboratory Professionals
Albuquerque, NM - For researchers, scientists, and drug development professionals handling Dexmecamylamine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, aligning with general laboratory chemical and pharmaceutical waste regulations.
This compound, a compound investigated for various neurological applications, requires careful handling throughout its lifecycle, including its final disposition. The disposal of unused, expired, or contaminated this compound should be managed through a licensed hazardous waste disposal service, in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations. While this compound is not explicitly listed on the Environmental Protection Agency's (EPA) P or U lists of acute hazardous wastes, its toxicological properties, as indicated by safety data for structurally similar compounds, necessitate that it be treated as a hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local and state regulations and arrange for collection by an approved hazardous waste contractor.
When handling this compound for disposal, personnel should always wear appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To prevent skin contact.
All handling of open containers of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of this compound in a laboratory setting.
1. Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound, including pure compound and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with non-hazardous waste streams.
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be in good condition, free of cracks or residues on the exterior.
-
Never overfill the waste container; leave at least 10% headspace to allow for expansion of vapors.
3. Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic").
-
The accumulation start date (the date the first waste was placed in the container).
-
The name and contact information of the generating laboratory or principal investigator.
-
4. Segregation and Storage:
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.
-
Ensure the storage area is secure, well-ventilated, and has secondary containment to capture any potential leaks.
5. Request for Disposal:
-
Once the waste container is full or is no longer being added to, contact your institution's EHS department to schedule a pickup.
-
Provide them with all the necessary information from the hazardous waste label.
-
Do not attempt to transport the hazardous waste outside of the laboratory. Trained EHS personnel or a licensed contractor will collect it.
6. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If trained and equipped, clean up the spill using an appropriate chemical spill kit, ensuring proper PPE is worn.
-
Absorb the spilled material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Report the spill to your EHS department.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters related to the disposal of this compound as a hazardous waste.
| Parameter | Guideline |
| Container Headspace | Minimum 10% of container volume |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste |
| Waste Holding Time in SAA | Varies by generator status; consult your EHS department |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on a synthesis of best practices from the following sources:
-
Resource Conservation and Recovery Act (RCRA): The primary federal law in the United States governing the disposal of solid and hazardous waste.
-
Occupational Safety and Health Administration (OSHA): Regulations pertaining to worker safety and handling of hazardous materials.
-
Institutional Environmental Health and Safety (EHS) Manuals: Specific guidelines provided by research institutions and universities for the management of laboratory waste.
Visualizing the Disposal Workflow
.
Caption: Workflow for the proper disposal of this compound from the laboratory to final disposition.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance specific to your location and facility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Application Notes and Protocols for Social Interaction Testing with Dexmecamylamine in Anxiety Research